6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine
Description
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-18-11-16-17(12-19(18)26-2)21-13-22-20(16)23-14-3-5-15(6-4-14)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBURJZVOZSPSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Vanguard of Targeted Therapy: A Technical Guide to the Discovery and Development of Quinazoline-Based Kinase Inhibitors
An In-depth Technical Guide for Drug Development Professionals
Abstract
The quinazoline scaffold stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous targeted therapies that have reshaped the landscape of oncology.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the journey of quinazoline-based kinase inhibitors from conceptual design to preclinical validation. We will dissect the core biology of their primary targets, elucidate their mechanism of action, and present the integrated workflow of their discovery and development. This includes an exploration of structure-activity relationships (SAR), detailed experimental protocols for their biological evaluation, and the strategies employed to overcome clinical challenges such as drug resistance. The content herein is synthesized from field-proven insights to explain the causality behind experimental choices, ensuring a narrative grounded in scientific integrity and practical application.
The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition
Protein kinases, enzymes that regulate the vast majority of cellular processes, are critical drug targets, particularly in oncology where their dysregulation often drives malignant growth.[4][5] The quinazoline core, a fusion of a benzene and a pyrimidine ring, has emerged as a uniquely effective framework for designing potent and selective kinase inhibitors.[6] This success is exemplified by the FDA approval of several landmark drugs, including Gefitinib (Iressa) and Erlotinib (Tarceva), which have transformed the treatment of specific cancers.[2][4][7][8]
The Biological Imperative: Targeting Key Kinase Pathways
Quinazoline inhibitors have shown remarkable efficacy against several receptor tyrosine kinases (RTKs) pivotal to cancer cell proliferation, survival, and angiogenesis.[9] The most prominent targets include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, particularly non-small cell lung cancer (NSCLC).[10][11][12] Its signaling cascade promotes cell growth and division.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Primarily VEGFR-2, a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3][13]
-
Multi-Kinase Targets: Many quinazoline derivatives have been engineered as dual or multi-targeted inhibitors, simultaneously blocking several oncogenic pathways. This includes targeting HER2 (in breast cancer), FLT3, and Aurora Kinases (in acute myeloid leukemia, AML).[1][4][14]
The centrality of these kinases to cancer biology is why they are such compelling targets. The diagram below illustrates the EGFR signaling pathway, a primary target for many foundational quinazoline inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Mechanism of Action: Competitive ATP Inhibition
The vast majority of quinazoline kinase inhibitors function by competitively binding to the ATP-binding site within the kinase domain.[4] This strategic occupation prevents the phosphorylation of downstream substrates, effectively shutting down the signaling cascade.[4] The key to their success lies in specific, high-affinity interactions:
-
Hinge Region Binding: The quinazoline core forms critical hydrogen bonds with backbone residues in the "hinge region" of the kinase, most notably with a conserved methionine residue (e.g., Met793 in EGFR).[2] This interaction anchors the inhibitor within the active site.
-
Reversible vs. Covalent Inhibition:
-
First-generation inhibitors like gefitinib and erlotinib bind reversibly.[4][7]
-
Second-generation inhibitors such as afatinib and dacomitinib were designed to form an irreversible covalent bond with a cysteine residue (e.g., Cys797 in EGFR), leading to a more sustained inhibition.[8][][16] This was a key strategy to overcome certain forms of acquired resistance.
-
The Drug Discovery and Development Cascade
The path from a chemical scaffold to a clinical candidate is a multi-stage process of design, synthesis, and rigorous testing. The quinazoline core serves as the starting point for extensive chemical modification to optimize potency, selectivity, and drug-like properties.
Caption: A generalized workflow for quinazoline-based kinase inhibitor development.
Lead Identification and Synthesis
The initial development of quinazoline inhibitors relies on both rational design, leveraging structural knowledge of the kinase ATP pocket, and high-throughput screening (HTS) of chemical libraries. Once a lead compound is identified, medicinal chemists undertake its synthesis and diversification.
Experimental Protocol: Representative Synthesis of a 4-Anilinoquinazoline Core
This protocol describes a common method for synthesizing the core structure, which can then be functionalized. The causality behind this two-step process is efficiency; creating a versatile intermediate (the dichloroquinazoline) allows for subsequent diversification at the C4 position.
Step 1: Synthesis of 2,4-Dichloroquinazoline
-
Rationale: This step creates a key electrophilic intermediate, making both the C2 and C4 positions reactive for subsequent nucleophilic substitution.
-
Procedure:
-
Combine anthranilic acid (1.0 equiv.) with an excess of urea.
-
Heat the mixture to 190-200°C for 1 hour to form 2,4-quinazolinediol.
-
Cool the mixture and add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 4-6 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Collect the resulting precipitate (2,4-dichloroquinazoline) by filtration and wash with cold water.
-
Step 2: Nucleophilic Substitution with a Substituted Aniline
-
Rationale: This is the key step for installing the aniline moiety, which is critical for binding in the ATP pocket. The choice of solvent and base is crucial to drive the reaction to completion.
-
Procedure:
-
Dissolve 2,4-dichloroquinazoline (1.0 equiv.) and a desired substituted aniline (1.1 equiv.) in isopropanol.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction, and collect the precipitated product (the 4-anilinoquinazoline derivative) by filtration.
-
Purify the product via recrystallization or column chromatography.
-
Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of lead optimization, systematically modifying the chemical structure to enhance biological activity and improve pharmacokinetic properties.[4] For 4-anilinoquinazolines, modifications at the C4, C6, and C7 positions are particularly crucial.[4][6]
Caption: Key positions for Structure-Activity Relationship (SAR) studies on the quinazoline scaffold.
Quantitative SAR Data Summary
The table below illustrates how systematic modifications can impact inhibitory potency against target kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound ID | C6-Substituent | C7-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | -Cl | -O(CH₂)₃-Morpholine | EGFR | 39 | |
| Erlotinib | -C≡CH | -OCH₃ | EGFR | ~2 | [17] |
| Lapatinib | -Cl | -O(CH₂)₃-SO₂-Furanyl | EGFR / HER2 | 10.8 / 29.2 | [4] |
| BPR1K871 | -H | -O(CH₂)₃-NH(CH₃)₂ | FLT3 / AURKA | 19 / 22 |
This data demonstrates the causality: changing the C6 and C7 substituents directly tunes the compound's potency and selectivity profile, allowing chemists to design inhibitors for specific single or multiple targets.
In Vitro Biological Evaluation
Once synthesized, new quinazoline derivatives must be rigorously tested to quantify their biological activity. This involves a tiered approach, starting with enzymatic assays to measure direct target inhibition, followed by cell-based assays to confirm activity in a more complex biological system.
Experimental Protocol: ELISA-Based Kinase Inhibition Assay
This protocol is a self-validating system for determining the IC₅₀ of an inhibitor against a specific kinase, such as VEGFR-2.
-
Principle: A plate is coated with a substrate for the target kinase. The kinase, ATP, and varying concentrations of the inhibitor are added. The amount of phosphorylated substrate is then quantified using a phosphorylation-specific antibody linked to a detectable enzyme (e.g., HRP), providing a direct measure of kinase activity.
-
Materials:
-
96-well microtiter plates coated with a kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1).
-
Recombinant human kinase (e.g., VEGFR-2).
-
Kinase reaction buffer.
-
ATP solution.
-
Test compounds (serially diluted).
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, then dilute further in kinase reaction buffer.
-
Reaction Setup: To each well of the substrate-coated plate, add 50 µL of the diluted test compound. Add 25 µL of the target kinase solution.
-
Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for phosphorylation.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS-T) to remove unreacted components.
-
Detection: Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.
-
Stopping the Reaction: Add 100 µL of stop solution. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Experimental Protocol: Cellular Antiproliferative Assay (MTT Assay)
This assay validates that the enzymatic inhibition observed translates into a functional anti-cancer effect in living cells.
-
Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the quinazoline inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot this against the logarithm of inhibitor concentration to determine the EC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Overcoming Clinical Hurdles and Future Perspectives
The clinical journey of quinazoline inhibitors has been marked by both tremendous success and significant challenges, primarily acquired drug resistance and the need for favorable pharmacokinetic profiles.
The Challenge of Acquired Resistance
Prolonged treatment with first-generation EGFR inhibitors often leads to the emergence of resistance, most commonly through a "gatekeeper" mutation, T790M, in the EGFR active site.[7][16] This mutation sterically hinders the binding of drugs like gefitinib. This clinical reality drove the development of subsequent generations of inhibitors designed specifically to overcome this mechanism.
Improving Bioavailability
Early drug candidates often suffer from poor solubility and low oral bioavailability. As seen in the SAR section, a key strategy to overcome this is the modification of the C7 position of the quinazoline ring with solubilizing moieties, such as the morpholine group in gefitinib.[18] This chemical modification is a direct and causal intervention to improve the drug-like properties of the molecule, making it suitable for oral administration.
The Clinical Landscape and Future Directions
The quinazoline scaffold remains a highly relevant and actively pursued area of cancer research.
Table of Selected FDA-Approved Quinazoline-Based Kinase Inhibitors
| Drug Name | Primary Target(s) | Approved Indication(s) | Generation |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | 1st |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 1st |
| Lapatinib | EGFR, HER2 | HER2+ Breast Cancer | 1st (Dual) |
| Vandetanib | VEGFR-2, EGFR, RET | Medullary Thyroid Cancer | 1st (Multi) |
| Afatinib | EGFR, HER2, HER4 | NSCLC, Breast Cancer | 2nd (Irreversible) |
| Dacomitinib | EGFR, HER2, HER4 | NSCLC | 2nd (Irreversible) |
Future research is focused on several exciting areas:
-
Targeting New Kinases: Applying the quinazoline scaffold to inhibit other cancer-relevant kinases like PI3K, CDKs, and JAKs.[14][19][20][21]
-
Hybrid Molecules: Designing hybrid drugs that combine the quinazoline core with other pharmacophores to achieve dual mechanisms of action or target multiple pathways simultaneously.[5][22]
-
Overcoming Next-Generation Resistance: Developing fourth-generation inhibitors to combat new resistance mutations (e.g., C797S) that arise after treatment with third-generation drugs.[11]
Conclusion
The discovery and development of quinazoline-based kinase inhibitors represent a paradigm of modern targeted cancer therapy. From the initial identification of a privileged chemical scaffold to the rational design of successive generations of drugs to overcome clinical resistance, this class of molecules demonstrates the power of integrating medicinal chemistry, molecular biology, and clinical science. The foundational principles of hinge-region binding, SAR-driven optimization, and rigorous biological validation have created life-saving medicines. The continued exploration of this versatile scaffold promises to yield even more precise and effective therapies, further solidifying the legacy of the quinazoline core in the fight against cancer.[23][24]
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- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. International Journal of Pharmacy and Pharmaceutical Sciences.
- Quinazoline derivative compound (11d)
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. Benchchem.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies.
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- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. R Discovery.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
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- Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflamm
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- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
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- Structures of EGFR inhibitors used in this study. Gefitinib, erlotinib...
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PMC.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences.
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Introduction: The Quinazoline Core as a Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Structure-Activity Relationship of 6,7-dimethoxy-4-quinazolinamine Analogs
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The quinazoline scaffold is a prominent member of this class, particularly in the development of protein kinase inhibitors.[1][2][3] This guide focuses on a specific, highly influential subset: the 6,7-dimethoxy-4-quinazolinamine analogs. This core structure serves as the foundation for numerous potent and selective inhibitors targeting key signaling proteins implicated in cancer and other diseases.
The quinazoline ring system functions as an effective mimic of the adenine moiety of adenosine triphosphate (ATP), enabling it to competitively bind within the ATP-binding pocket of various protein kinases.[1][4] The strategic placement of methoxy groups at the 6 and 7 positions of the quinazoline ring frequently enhances binding affinity and selectivity for critical oncogenic targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing these analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, supported by detailed experimental protocols and visual models to create a self-validating and authoritative resource.
Pillar 1: The 6,7-Dimethoxy-4-Anilinoquinazoline Core - A Blueprint for Potency
The foundational activity of this class of inhibitors stems from the precise architecture of the 4-anilinoquinazoline core. Each component plays a distinct and critical role in achieving high-affinity binding to the target kinase.
-
The Quinazoline Nucleus: The nitrogen atom at position 1 (N1) of the quinazoline ring is paramount. It typically acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide proton of a key "hinge region" amino acid in the kinase domain (e.g., Met769 in EGFR).[7][8] This interaction anchors the inhibitor within the ATP-binding site, a mechanistic feature common to first-generation EGFR inhibitors like gefitinib and erlotinib.[9]
-
The 6,7-Dimethoxy Groups: These substituents are not mere decorations; they are critical for optimizing potency. They extend into a hydrophobic pocket, where they can form favorable van der Waals interactions. Studies comparing analogs with and without these groups consistently demonstrate that the 6,7-dimethoxy substitution pattern leads to superior inhibitory effects against kinases like EGFR and VEGFR-2.[5] This highlights a fundamental SAR principle: leveraging specific sub-pockets within the active site is key to enhancing affinity.
Logical Relationship of the Core Scaffold
Below is a diagram illustrating the key functional components of the 6,7-dimethoxy-4-quinazolinamine scaffold and their primary roles in kinase inhibition.
Caption: Core components of the quinazoline scaffold and their functional roles.
Pillar 2: Structure-Activity Relationship at the 4-Anilino Position
While the quinazoline core provides the anchor, the substituent at the 4-amino position—typically an aniline ring—is the primary driver of potency and selectivity. This moiety projects towards the solvent-exposed region of the ATP pocket, offering a versatile point for modification.
The choice of substituent on the aniline ring dictates how the molecule interacts with different residues and can be tailored to target specific kinases or even dual-target multiple kinases. For instance, the development of Lapatinib as a dual EGFR and HER2 inhibitor was achieved through modifications at this position.[1][10]
Quantitative SAR Data
The following table summarizes the inhibitory activity of various 6,7-dimethoxy-4-anilinoquinazoline analogs against EGFR and HER2, demonstrating the profound impact of substitutions on the aniline ring.
| Compound ID | 4-Anilino Substituent | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Reference |
| Lapatinib | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 10.8 | 9.2 | [10] |
| 6j | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 1.8 | 87.8 | [4] |
| 7i | 3-chloro-4-(3-fluorobenzyloxy)-6-ureidoaniline | 17.32 | - | [11] |
| 3e | 3,4-dimethoxyaniline | 1500 (CLK1) | - | [12] |
Analysis of SAR Trends:
-
Halogenation: The presence of a small, electron-withdrawing group like chlorine at the 3-position of the aniline ring (as seen in Lapatinib and its derivatives) is a common and effective strategy to enhance potency.[4]
-
Solubilizing Side Chains: Larger substituents, often containing heteroatoms, are frequently introduced at the 4-position of the aniline ring. These chains can pick up additional interactions and, critically, improve the compound's pharmacokinetic properties. The (3-fluorobenzyl)oxy group in Lapatinib is a classic example.[10]
-
Urea Moiety: The introduction of a urea group at position 6 of the quinazoline ring, as seen in compound 7i, can form additional hydrogen bonds and increase binding affinity with EGFR.[11]
-
Target Specificity: As shown by compound 3e, altering the aniline substitution pattern can dramatically shift the kinase target profile, in this case towards CLK1 and GSK-3α/β, which are implicated in Alzheimer's disease.[12] This underscores the power of SAR to tune selectivity.
Pillar 3: Experimental Protocols for SAR Determination
To ensure scientific integrity, the claims made in any SAR study must be backed by robust, reproducible experimental data. The following protocols represent self-validating systems for evaluating the activity of novel 6,7-dimethoxy-4-quinazolinamine analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)
This protocol is designed to directly measure the ability of a test compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant human EGFR kinase domain (e.g., from a commercial vendor).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP solution (at the Kₘ concentration for EGFR).
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well white assay plates.
Methodology:
-
Compound Preparation: Create a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like Erlotinib (positive control).
-
Kinase Reaction:
-
Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP and measure light output via a luciferase reaction.
-
Data Analysis:
-
Normalize the data using the negative (100% activity) and positive (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Validation: This assay directly measures target engagement. Correlating the IC₅₀ values from this assay with cellular activity from Protocol 2 is crucial to validate that the compound's anti-proliferative effect is indeed caused by the inhibition of the intended kinase target.
Protocol 2: Cell-Based Anti-Proliferative Assay (CCK-8 Method)
This assay determines the effect of a compound on the viability and proliferation of cancer cells that are dependent on the target kinase.
Materials:
-
Human cancer cell line (e.g., A549 non-small cell lung cancer, which overexpresses EGFR).[11]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
96-well clear-bottom cell culture plates.
-
Multichannel pipette and an incubator (37°C, 5% CO₂).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[11]
-
Incubation: Incubate the plates for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the treated plates for 48-72 hours.
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The reagent is bioreduced by mitochondrial dehydrogenases in living cells to an orange, water-soluble formazan product.[11]
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Workflow Visualization
The following diagram illustrates the integrated workflow for a typical SAR study, from initial design to final data interpretation.
Caption: A typical experimental workflow for conducting SAR studies.
Biological Context: Inhibition of the EGFR Signaling Pathway
The clinical efficacy of 6,7-dimethoxy-4-quinazolinamine analogs as anticancer agents is rooted in their ability to inhibit critical cell signaling pathways. Overexpression or mutation of EGFR leads to aberrant activation of downstream pathways that drive cell proliferation and survival.[13] These quinazoline-based inhibitors block this cascade at its source.
Caption: Inhibition of the EGFR signaling cascade by quinazoline analogs.
By binding to the ATP site of the EGFR kinase domain, these compounds prevent the autophosphorylation required for receptor activation.[14] This blockade effectively shuts down the downstream RAS/MAP kinase and PI3K/AKT pathways, ultimately leading to the inhibition of tumor cell growth and proliferation.[15]
Conclusion and Future Perspectives
The 6,7-dimethoxy-4-quinazolinamine scaffold represents a highly successful and versatile platform in medicinal chemistry. The structure-activity relationships discussed herein demonstrate a clear logic: the quinazoline core acts as an anchor, the 6,7-dimethoxy groups enhance potency, and the 4-anilino moiety serves as a tunable element for optimizing selectivity and pharmacokinetic properties. The success of this scaffold has paved the way for numerous approved drugs and continues to inspire the design of next-generation inhibitors.
Future research in this area is focused on several key challenges:
-
Overcoming Resistance: Designing analogs that can inhibit EGFR mutants, such as the gatekeeper T790M mutation, which confers resistance to first-generation inhibitors.[16]
-
Multi-Targeting and Selectivity: Developing compounds that can selectively inhibit multiple key kinases (e.g., EGFR and VEGFR-2) to combat tumor angiogenesis and proliferation simultaneously.[17]
-
Exploring New Therapeutic Areas: Applying the SAR knowledge gained from oncology to design inhibitors for other kinase targets implicated in diseases like Alzheimer's and inflammation.[12][18]
By integrating rational design with robust, self-validating experimental workflows, the 6,7-dimethoxy-4-quinazolinamine scaffold will undoubtedly continue to be a source of novel and impactful therapeutics.
References
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An In-depth Technical Guide to 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine: A Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, identified by the CAS number 477855-21-3 . While specific research on this particular molecule is limited in publicly available literature, its core structure, 4-anilino-6,7-dimethoxyquinazoline, is a well-established pharmacophore in the development of potent kinase inhibitors.[1][2][3] This guide will therefore focus on the known characteristics of this compound class to infer the probable mechanism of action, potential biological activities, and key experimental workflows for the characterization of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine. The primary audience for this guide includes researchers in medicinal chemistry, cell biology, and pharmacology who are interested in the discovery and development of novel targeted therapeutics.
Introduction and Chemical Identity
6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is a heterocyclic organic compound with the molecular formula C20H22N4O3.[4] It belongs to the 4-anilinoquinazoline class of compounds, which are recognized for their significant biological activities, particularly as inhibitors of protein kinases.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 477855-21-3 | [4] |
| Molecular Formula | C20H22N4O3 | [4] |
| Synonyms | (6,7-dimethoxy-quinazolin-4-yl)-(4-morpholin-4-yl-phenyl)-amine; N-(6,7-dimethoxy-4-quinazolinyl)-N-(4-morpholinolinophenyl)amine; 6,7-dimethoxy-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine; 4-Quinazolinamine, 6,7-dimethoxy-N-[4-(4-morpholinyl)phenyl]- | [4] |
| Storage | 2-8°C | [4] |
Postulated Mechanism of Action: Kinase Inhibition
The 4-anilinoquinazoline scaffold is the cornerstone of several approved anticancer drugs, such as gefitinib and erlotinib, which are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] These inhibitors function by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[6]
Given its structure, it is highly probable that 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine also functions as a kinase inhibitor. The 6,7-dimethoxy groups on the quinazoline ring are common features in potent EGFR inhibitors.[2] The N-(4-morpholinophenyl) substituent at the 4-position likely plays a crucial role in binding to the ATP-binding pocket of a target kinase.
The EGFR Signaling Pathway: A Likely Target
The EGFR signaling pathway is a critical regulator of normal cellular processes and is frequently dysregulated in various cancers.[7][8][9] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6]
Experimental Protocols for Characterization
To elucidate the biological activity of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, a series of in vitro experiments are necessary. The following protocols are based on established methods for characterizing similar kinase inhibitors.
Synthesis
A plausible synthetic route for 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine involves the nucleophilic substitution of a 4-chloro-6,7-dimethoxyquinazoline intermediate with 4-morpholinoaniline.[3]
Step-by-Step Methodology:
-
Sample Preparation: Culture cells to 70-80% confluency. For ligand-induced phosphorylation studies, serum-starve the cells before treating with the inhibitor for a specified time, followed by stimulation with a growth factor like EGF. [8][10]2. Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors. [10]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [10]4. SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. [8]6. Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. [10]7. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR) overnight at 4°C. [8][10]8. Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. [10]9. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total kinase and a loading control (e.g., GAPDH or β-actin). [11]
Conclusion
References
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link]
-
Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Pathway Figure OCR. Available at: [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Kinase inhibitors and MTT assay. Bio-protocol. Available at: [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. Available at: [Link]
-
novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC. Available at: [Link]
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6,7-Dimethoxy-N-(4-Morpholinophenyl)-4-Quinazolinamine. Heterocyclic Compound-Custom Synthesis-Rlavie. Available at: [Link]
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Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC. Available at: [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link]
-
New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. Available at: [Link]
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Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available at: [Link]
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Target Deconvolution of Novel Quinazoline Derivatives: A Methodological Blueprint for Phenotypic Drug Discovery
Executive Summary
The 4-anilino-quinazoline moiety is a highly privileged scaffold in medicinal chemistry, historically celebrated for its role as a potent inhibitor of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). While rationally designed quinazolines (e.g., gefitinib, erlotinib, afatinib) have transformed targeted oncology, recent phenotypic screening campaigns have uncovered novel quinazoline derivatives exhibiting broad-spectrum activities, ranging from antischistosomal to bactericidal effects.
However, the primary bottleneck in phenotypic drug discovery is target deconvolution. Without a defined mechanism of action (MoA), lead optimization is blind, and clinical translation is stalled. As application scientists, we must deploy orthogonal, unbiased proteomics to transition these compounds from phenotypic hits to validated targeted therapies. This whitepaper details the mechanistic rationale and self-validating protocols required to map the interactome of novel quinazoline derivatives.
The Quinazoline Scaffold: Mechanistic Rationale
Quinazolines typically exert their effect by mimicking the adenine ring of ATP, allowing them to anchor into the highly conserved hinge region of kinases via hydrogen bonds (e.g., with Met793 in the active site of EGFR) 1. Recent structural evolutions, such as acrylamide-functionalized quinazolines, have introduced covalent warheads capable of targeting non-kinase proteins, such as β-ketoacyl-ACP-synthase II (FabF) in pathogenic bacteria 2. Understanding whether a derivative acts reversibly or covalently dictates the downstream deconvolution strategy.
Figure 1: EGFR signaling cascade disrupted by quinazoline-mediated competitive or covalent inhibition.
Strategic Framework for Target Deconvolution
To identify the targets of novel quinazolines, we rely on two primary mass spectrometry-based workflows: Thermal Proteome Profiling (TPP) and Activity-Based Protein Profiling (ABPP).
-
Thermal Proteome Profiling (TPP): TPP relies on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm) 3. We utilize TPP for reversible quinazoline inhibitors because it requires no chemical modification of the drug, preserving its native cellular permeability and binding kinetics 4.
-
Activity-Based Protein Profiling (ABPP): For quinazolines equipped with electrophilic warheads (e.g., acrylamides), ABPP is the gold standard [[2]](). By appending a terminal alkyne to the quinazoline scaffold, we can utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biotin or fluorophores post-target engagement.
Self-Validating Experimental Protocols
Protocol 1: Label-Free PISA-DIA Thermal Proteome Profiling
Traditional TPP uses multiplexed TMT labeling (DDA), which suffers from ratio compression and high costs 5. Here, we deploy Proteome Integral Solubility Alteration via Data-Independent Acquisition (PISA-DIA). By pooling the soluble fractions from the thermal gradient before LC-MS/MS, PISA-DIA mathematically integrates the area under the melting curve, vastly increasing throughput and depth 6.
Causality & Self-Validation: This protocol is self-validating through the inclusion of a vehicle control and the tracking of non-interacting structural proteins. If housekeeping proteins (e.g., GAPDH, Actin) show a thermal shift >0.5°C, the assay is flagged for global proteotoxicity rather than specific target engagement.
Step-by-Step Methodology:
-
In Situ Engagement: Culture target cells to 80% confluence. Treat with the novel quinazoline derivative (at 5x IC50) or DMSO (vehicle) for 2 hours to ensure steady-state target binding.
-
Thermal Aliquoting: Harvest and wash cells. Resuspend in PBS containing protease inhibitors. Aliquot equal volumes into a 96-well PCR plate.
-
Gradient Heating: Subject the aliquots to a thermal gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles (liquid nitrogen) and NP-40 (0.4%). Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.
-
PISA Pooling: Collect the soluble supernatant. Instead of analyzing each temperature individually, pool equal volumes of the soluble fractions from all temperatures into a single "PISA" sample per biological replicate []().
-
Digestion & DIA-MS: Reduce, alkylate, and trypsin-digest the pooled samples. Analyze via LC-MS/MS in DIA mode.
-
Bioinformatics: Calculate the integral solubility alteration (abundance difference between treated and vehicle pools). A significant positive fold-change (FDR < 0.01) indicates ligand-induced thermal stabilization.
Figure 2: PISA-DIA workflow for high-throughput, unbiased target deconvolution of quinazolines.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
For irreversible quinazolines, ABPP definitively maps the covalent binding site (e.g., Cys151 on FabF) [[2]]().
Causality & Self-Validation: To distinguish true pharmacological targets from hyper-reactive "off-target" cysteines, this protocol employs a competitive pre-incubation step. A bona fide target must demonstrate >90% signal depletion when pre-treated with the untagged parent compound, proving that binding is driven by specific pharmacophore recognition rather than stochastic electrophilic reactivity.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an alkyne-tagged analogue of the quinazoline derivative. Ensure the tag does not abolish phenotypic activity (validate via IC50/EC50 assays).
-
Competitive Pre-incubation: Divide cell lysates into three cohorts: (A) Vehicle, (B) Alkyne-probe (1 µM), and (C) Untagged parent compound (10 µM) pre-incubation for 1 hour followed by Alkyne-probe (1 µM).
-
Click Chemistry: After 2 hours of probe incubation, perform CuAAC (Click chemistry) by adding biotin-azide, CuSO4, TCEP, and TBTA ligand. React for 1 hour at room temperature.
-
Enrichment: Precipitate proteins (methanol/chloroform) to remove unreacted probe. Resuspend and incubate with streptavidin-agarose beads for 2 hours.
-
On-Bead Digestion & LC-MS/MS: Wash beads stringently (1% SDS, 8M urea) to remove non-covalent interactors. Perform on-bead tryptic digestion and analyze peptides via LC-MS/MS.
-
Validation: Proteins enriched in Cohort B but absent in Cohort C are validated covalent targets 2.
Quantitative Benchmarking of Recent Quinazoline Derivatives
To contextualize the structure-activity relationship (SAR) of recently deconvoluted quinazolines, the following table summarizes key quantitative metrics across different targets and cell lines.
| Compound Designation | Structural Modification | Primary Target | Phenotypic Efficacy (IC50 / EC50) | Reference Drug Comparison |
| Compound 24 | Sulfamoyl-aryl + 4-carbon linker | EGFR (WT) / EGFR (T790M) | A549: 6.54 µM / T790M: 1.94 µM | Gefitinib (A549): 15.59 µM 1 |
| Compound 4i | Quinazoline-fused thiazole | EGFR | MCF-7: 2.86 µM / HepG2: 5.91 µM | Erlotinib (Noted as less intense) 7 |
| Compound 7a | Acrylamide-functionalized | FabF (Cys151) | X. oryzae: 13.20 µM (EC50) | Bismerthiazol (Lower efficacy) 2 |
Table 1: Comparative efficacy of novel quinazoline derivatives against specific targets and cell lines.
Conclusion
The quinazoline scaffold remains a versatile engine for drug discovery, evolving far beyond canonical EGFR inhibition. By integrating rigorous, self-validating proteomics workflows like PISA-DIA TPP and competitive ABPP, researchers can confidently bridge the gap between phenotypic screening hits and mechanistically defined lead compounds. This analytical rigor ensures that only high-confidence, on-target modulators advance into preclinical development.
References
- Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Source: nih.
- Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy | Source: orientjchem.
- Title: Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes | Source: nih.
- Title: Improved drug target deconvolution with PISA‐DIA using an extended, overlapping temperature gradient | Source: researchgate.
- Title: Cellular thermal shift assay: an approach to identify and assess protein target engagement | Source: tandfonline.
- Title: Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery | Source: nih.
- Title: Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Source: springernature.
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Application Note: High-Throughput Screening of Quinazoline Compounds for EGFR Kinase Inhibition
Introduction: Targeting EGFR with Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] This makes EGFR a highly validated and critical target for oncology drug discovery.[2]
Quinazoline-based small molecules have emerged as a prominent class of EGFR inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket within the kinase domain of EGFR.[5] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor growth and survival.[6] The quinazoline scaffold has proven to be a favorable structural backbone for developing potent and selective EGFR tyrosine kinase inhibitors (TKIs), leading to the development of several generations of approved drugs.[4][7]
This application note provides a detailed, field-proven protocol for an in vitro biochemical assay to determine the inhibitory activity of quinazoline-based compounds against the EGFR kinase. The described methodology, utilizing the ADP-Glo™ Kinase Assay, offers a robust, sensitive, and high-throughput-compatible solution for screening and characterizing potential EGFR inhibitors.
Scientific Principles of the Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[6][8] The assay is performed in two steps:
-
Kinase Reaction: The recombinant EGFR enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to a suitable substrate, typically a synthetic peptide like Poly(Glu, Tyr) 4:1.[9] This reaction produces ADP as a byproduct. The presence of an inhibitory compound, such as a quinazoline derivative, will reduce the rate of this reaction.
-
ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[6] Subsequently, a "Kinase Detection Reagent" is added, which contains enzymes that convert the generated ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the initial amount of ADP generated.[5] Therefore, a lower luminescence signal indicates a higher degree of EGFR inhibition by the test compound.
Visualizing the EGFR Signaling Pathway and Inhibition
To understand the context of this assay, it is crucial to visualize the EGFR signaling pathway and the point of intervention for quinazoline inhibitors.
Caption: EGFR signaling and the mechanism of quinazoline inhibitors.
Detailed Experimental Protocol: Biochemical EGFR Kinase Inhibition Assay
This protocol is designed for a 96-well or 384-well plate format, making it suitable for high-throughput screening.
Materials and Reagents
-
Recombinant Human EGFR Kinase (wild-type or mutant, e.g., T790M/L858R)[10]
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 peptide[9]
-
Adenosine Triphosphate (ATP), high purity
-
Test Quinazoline Compounds
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[6]
-
DMSO (Dimethyl Sulfoxide), molecular biology grade
-
White, opaque multi-well plates (96-well or 384-well)
-
Plate-reading luminometer
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each quinazoline test compound in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. A 10-point, 3-fold dilution series is common, starting from 1 mM.
-
Further dilute these DMSO stocks into the kinase assay buffer to create the final working concentrations. Crucial Insight: The final DMSO concentration in the reaction well should not exceed 1% to avoid significant effects on enzyme activity.[11]
-
-
Reagent and Master Mix Preparation:
-
Thaw all reagents on ice.
-
Prepare a kinase reaction master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer. The final concentration of ATP should ideally be at or near its Km value for EGFR to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Dilute the recombinant EGFR enzyme to the desired working concentration in the kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Plate Setup:
-
Initiation and Incubation of Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total reaction volume to 25 µL.[6]
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at 30°C for 60 minutes.[6] Expert Tip: Incubation time can be optimized. A shorter time may be suitable for highly active enzymes, while a longer time can increase the signal window for less active enzymes.
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and initiate the luminescence reaction.[6]
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Experimental Workflow Visualization
Caption: Experimental workflow for the EGFR kinase inhibition assay.
Data Analysis and Presentation
Calculating Percent Inhibition
The raw luminescence data should first be corrected by subtracting the background luminescence (from the "no enzyme" control wells). The percent inhibition for each compound concentration is then calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is determined from the fitted curve.
Quantitative Data Summary Table
The results for a series of quinazoline compounds can be summarized in a table for easy comparison.
| Compound ID | Target EGFR Mutant | IC50 (nM) | Hill Slope | R² of Curve Fit |
| Gefitinib (Control) | Wild-Type | 15.2 | 1.1 | 0.995 |
| Quinazoline A | Wild-Type | 8.7 | 1.3 | 0.992 |
| Quinazoline B | Wild-Type | 124.5 | 0.9 | 0.987 |
| Osimertinib (Control) | T790M/L858R | 1.2 | 1.0 | 0.998 |
| Quinazoline C | T790M/L858R | 25.8 | 1.2 | 0.990 |
| Quinazoline D | T790M/L858R | 3.1 | 1.1 | 0.996 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the results, the following controls should be included in every assay plate:
-
No-Inhibitor Control (0% Inhibition): Contains all reaction components except the test inhibitor (DMSO vehicle is added instead). This represents the maximum enzyme activity.
-
No-Enzyme Control (100% Inhibition/Background): Contains all reaction components except the EGFR enzyme. This measures the background signal of the assay.
-
Reference Inhibitor Control: A well-characterized EGFR inhibitor (e.g., Gefitinib for wild-type EGFR, Osimertinib for mutant EGFR) should be run in parallel to validate the assay performance and allow for comparison of relative potencies.
Conclusion and Field-Proven Insights
The protocol detailed in this application note provides a robust and reliable method for determining the inhibitory potency of quinazoline compounds against EGFR kinase. By carefully controlling experimental variables and including appropriate controls, researchers can generate high-quality, reproducible data suitable for lead optimization and structure-activity relationship (SAR) studies.
Expert Insight: When screening against resistance-conferring mutants like T790M, it is crucial to also test against wild-type EGFR to determine the selectivity profile of the compounds.[7] A highly selective inhibitor for the mutant form is often desirable to minimize off-target effects and toxicity associated with inhibiting wild-type EGFR in healthy tissues.[7] Furthermore, transitioning promising hits from biochemical assays to cell-based assays is a critical next step to evaluate compound potency in a more physiologically relevant context.[2][13]
References
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Mimura, N., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3768-3774. Available at: [Link]
-
Ghosh, G., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ASSAY and Drug Development Technologies, 13(7), 417-425. Available at: [Link]
-
Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]
-
Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]
-
Adottu, P., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. Available at: [Link]
-
Zubair, T., & Bandyopadhyay, D. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Chemical Reviews, 7(1), 1-20. Available at: [Link]
-
Plenker, D., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. RSC Medicinal Chemistry, 13(12), 1547-1554. Available at: [Link]
-
Schubert, M., et al. (2021). PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology, 433(22), 167210. Available at: [Link]
-
Sonousi, A., et al. (2022). Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. Chemical and Pharmaceutical Bulletin, 70(11), 785-796. Available at: [Link]
-
Varkondi, E., et al. (2008). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptor and Signal Transduction Research, 28(1-2), 143-153. Available at: [Link]
-
Stuhlmiller, T. J., et al. (2015). Type II EGFR kinase inhibitors more effectively displace ATP from the EGFR KD of EGFR ectodomain mutants than type I inhibitors. Oncotarget, 6(20), 17936-17947. Available at: [Link]
-
Indigo Biosciences. (n.d.). Human EGFR1 Reporter Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 23(7), 1729. Available at: [Link]
-
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. Retrieved from [Link]
-
Cashido. (n.d.). Thermo Fisher Scientific LanthaScreen Eu-anti-GST Antibody, 25 ug. Retrieved from [Link]
-
Wang, X., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 724. Available at: [Link]
-
ResearchGate. (n.d.). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer.... Retrieved from [Link]
-
Wu, J., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1084-1094. Available at: [Link]
-
Riely, G. J., et al. (2009). Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Clinical Cancer Research, 15(24), 7470-7476. Available at: [Link]
Sources
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- 2. reactionbiology.com [reactionbiology.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. Promega ADP-Glo Kinase Assay + EGFR (T790M, L858R) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
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- 12. rsc.org [rsc.org]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
HCT116 cell line protocol for anticancer screening of quinazolines
Topic: High-Throughput Anticancer Screening of Quinazoline Derivatives Using the HCT116 Human Colon Carcinoma Cell Line
Introduction
The HCT116 cell line, derived from a human colorectal carcinoma, is a cornerstone model in oncological research, prized for its well-characterized genetic landscape, including a mutation in the KRAS proto-oncogene.[1][2] Its epithelial morphology and robust growth as an adherent monolayer make it an ideal platform for in vitro screening of potential therapeutic agents.[3][4] Quinazolines and their derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[5] Many function as potent inhibitors of protein tyrosine kinases, which are critical components of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[6][7][8]
This guide provides a comprehensive, field-proven framework for researchers engaged in the discovery and validation of novel quinazoline-based anticancer compounds. We will detail robust protocols for the culture and maintenance of the HCT116 cell line, a primary cytotoxicity screening workflow using the Sulforhodamine B (SRB) assay, and subsequent mechanistic assays to probe the effects of lead compounds on cell cycle progression and apoptosis. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.
Scientific Background
The HCT116 Cell Line: A Model for Colorectal Cancer
HCT116 is a near-diploid human cell line with a modal chromosome number of 45.[1][9] A key characteristic is its activating mutation in codon 13 of the KRAS gene, a frequently mutated oncogene in colorectal cancers, making it a clinically relevant model for studying downstream signaling events and drug resistance.[2] The cells grow as an adherent monolayer and are suitable for a wide range of cellular and molecular biology applications, including high-throughput drug screening.[2][10]
Quinazolines: A Privileged Scaffold for Kinase Inhibition
The quinazoline core is a key pharmacophore in the design of kinase inhibitors.[11] Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline derivatives that target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[6][7][12] By competitively inhibiting ATP binding, these compounds block the autophosphorylation and activation of the receptor, thereby disrupting downstream pro-survival and proliferative signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[11][13] Many quinazoline derivatives also exhibit potent inhibitory activity against other RTKs implicated in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[14][15][16] This potential for dual EGFR/VEGFR inhibition makes the quinazoline scaffold particularly attractive for developing multi-targeted anticancer therapies.[13]
Experimental Design and Workflow
The screening process follows a multi-stage approach, beginning with a broad cytotoxicity assessment to identify "hit" compounds and determine their potency (IC50). Promising hits are then advanced to secondary, more complex assays to elucidate their mechanism of action.
Sources
- 1. atcc.org [atcc.org]
- 2. HCT116 cells - Wikipedia [en.wikipedia.org]
- 3. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. raco.cat [raco.cat]
- 8. benthamdirect.com [benthamdirect.com]
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- 10. biocompare.com [biocompare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aqueous Solubility Challenges in Quinazoline Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose in vitro and in vivo assays are compromised by the erratic solubility of quinazoline derivatives. Quinazoline-based inhibitors, particularly those targeting kinase ATP-binding sites, possess rigid, planar aromatic structures and highly lipophilic functional groups[1]. While this molecular architecture is essential for high target affinity, it leads to strong intermolecular hydrogen bonding and high crystal lattice energy, making these compounds notoriously difficult to dissolve in aqueous buffers[1].
This guide provides a causality-driven approach to diagnosing, troubleshooting, and permanently resolving quinazoline solubility issues in your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: Why does my quinazoline inhibitor precipitate immediately upon dilution from a DMSO stock into my assay buffer? A1: This is a classic "supersaturation crash." DMSO is an excellent solvent for quinazolines, but when you dilute the stock into an aqueous buffer, the solvent polarity shifts drastically. The planar quinazoline molecules rapidly undergo π−π stacking and hydrogen bonding, nucleating into stable crystals because the compound's concentration exceeds its thermodynamic solubility limit in the new aqueous environment[1].
Q2: How does pH influence the solubility of these compounds? A2: Quinazoline derivatives typically contain ionizable nitrogen atoms within their pyrimidine ring. The solubility of these compounds is highly pH-dependent[1]. Lowering the pH can protonate the basic nitrogens, converting the highly lipophilic free base into a more water-soluble ionized salt. However, you must ensure that the adjusted pH does not denature your target protein or disrupt the physiological relevance of your assay.
Q3: What are the hidden consequences of poor solubility in my cell-based assays? A3: Beyond visible precipitation, poor solubility leads to false negatives. If the compound forms micro-precipitates, the actual concentration of the dissolved (bioavailable) inhibitor interacting with the cells is a fraction of your calculated concentration, leading to a severe underestimation of the drug's potency[1].
II. Troubleshooting Guide: In Vitro Assay Precipitation
When a compound precipitates during an assay, a systematic approach is required to rescue the experiment without compromising data integrity.
Caption: Troubleshooting workflow for quinazoline precipitation in aqueous assays.
Causality-Driven Solutions:
-
Intermediate Dilutions: Instead of spiking 100% DMSO stock directly into an aqueous buffer, create an intermediate dilution in a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]. This creates a thermodynamic "step-down" that prevents rapid nucleation.
-
Micellar Solubilization: Incorporating non-ionic surfactants like Tween 80 or Polysorbate 20 (typically 0.01% - 0.1% v/v) forms micelles that encapsulate the hydrophobic quinazoline core, keeping it in solution[1].
III. Advanced Formulation Strategies for In Vivo Studies
For animal models or advanced assays where co-solvents are toxic, structural encapsulation or solid-state modification is required.
Quantitative Data: Solubility Enhancement Comparison
The table below summarizes the expected solubility enhancements when applying advanced formulation strategies to standard quinazoline derivatives.
| Formulation Strategy | Medium | Est. Solubility (μg/mL) | Fold Enhancement | Mechanism of Action |
| Free Base (Unformulated) | Water | ~2.5 | 1x | N/A |
| β -Cyclodextrin Complex | Water | ~45.0 | ~18x | Host-guest encapsulation shielding hydrophobic rings. |
| Solid Dispersion (Poloxamer 407) | pH 6.8 Buffer | ~133.0 | ~53x | Amorphous conversion and improved wettability[3]. |
| Chemical Modification (2-Amino-7-Amide) | PBS (pH 7.4) | >100.0 | >40x | Introduction of polar/ionizable functional groups[4]. |
IV. Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these standardized methodologies.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Why this works: The shake-flask method is the gold standard because it allows the system to reach true thermodynamic equilibrium, and the centrifugation step ensures micro-crystals do not artificially inflate UV/HPLC absorbance readings[1].
-
Preparation: Add an excess amount of the solid quinazoline compound to a glass vial (the solid must remain visibly undissolved).
-
Solvent Addition: Add a known volume of your target pre-equilibrated aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the vial and agitate continuously on a rotary shaker at a controlled temperature (typically 25°C or 37°C) for 24 to 48 hours.
-
Phase Separation (Critical Step): Centrifuge the sample at 10,000 x g for 15 minutes to pellet all undissolved solids. Carefully extract the supernatant without disturbing the pellet[1].
-
Quantification: Dilute the supernatant into the mobile phase and analyze via validated HPLC-UV or LC-MS/MS. Back-calculate using the dilution factor.
Protocol B: Preparation of Quinazoline- β -Cyclodextrin Complex (Kneading Method)
Why this works: Mechanical shear forces during kneading break down the quinazoline crystal lattice. This energy allows the hydrophobic aromatic rings to insert into the lipophilic cavity of β -cyclodextrin, while the hydrophilic exterior interacts with water.
-
Molar Ratio: Weigh the quinazoline derivative and β -cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Physical Mixing: Transfer both powders to a glass mortar and triturate lightly to create a homogenous physical mixture.
-
Kneading: Add a small volume of a solvent mixture (e.g., water/ethanol 1:1 v/v) dropwise to the powder to form a thick, homogeneous paste.
-
Shear Application: Vigorously knead the paste with a pestle for 45–60 minutes. As the solvent evaporates and the paste thickens, add a few more drops of solvent to maintain the paste consistency.
-
Drying & Sizing: Dry the resulting complex in a vacuum oven at 40°C for 24 hours to remove all residual solvent. Pulverize the dried mass and pass it through a 100-mesh sieve to ensure uniform particle size.
V. Mechanistic Context: Quinazolines in Kinase Signaling
Understanding why we go through the trouble of solubilizing these compounds requires looking at their targets. Many quinazoline derivatives are designed to act as competitive ATP inhibitors for the Epidermal Growth Factor Receptor (EGFR) and downstream kinases like ERK1/2[1][4]. If the compound is not fully dissolved, it cannot effectively penetrate the cell membrane or access the intracellular kinase domains.
Caption: EGFR signaling pathway and the competitive inhibitory mechanism of quinazoline derivatives.
References
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique Source: ResearchGate URL:[Link][3]
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Source: Research and Reviews (RROIJ) URL:[Link]
-
Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]
Sources
Technical Support Center: Troubleshooting Unexpected Results in Quinazoline Cell-Based Assays
Welcome to the technical support center for quinazoline-based cell assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when working with this important class of small molecules. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, with many compounds targeting critical signaling pathways in cancer and other diseases.[1][2] However, their physicochemical properties and potential for promiscuous activity can lead to unexpected or inconsistent results.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, optimize your experimental design, and generate reliable, reproducible data.
Section 1: Compound-Related Issues: Solubility, Stability, and Purity
The most frequent source of variability in cell-based assays begins with the compound itself. Poor aqueous solubility is a hallmark challenge for many heterocyclic compounds, including quinazolines.[3]
FAQ 1: My quinazoline compound shows high potency in biochemical assays but little to no activity in my cell-based assay. What's the first thing I should check?
Answer: The most likely culprit is poor compound solubility in your cell culture medium.[4] A significant drop in potency between a biochemical assay (often with higher DMSO tolerance) and a cellular assay is a classic indicator that your compound is precipitating upon dilution into an aqueous environment. This leads to an actual concentration far lower than your intended nominal concentration.[3]
Immediate Actions:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope after adding the compound. Look for visible precipitate, which may appear as crystals or an amorphous film.
-
Kinetic Solubility Assay: Before proceeding with extensive cellular work, perform a simple, rapid kinetic solubility test to determine the solubility limit in your specific assay buffer or medium.
Protocol: Rapid Kinetic Solubility Assay (Nephelometry)
This protocol provides a quick assessment of compound precipitation in an aqueous buffer.
Objective: To determine the concentration at which a quinazoline inhibitor begins to precipitate from an aqueous solution.[4]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of your quinazoline compound in 100% anhydrous DMSO (e.g., 10 mM).
-
Plate Setup: In a clear 96-well plate, dispense a small volume of the DMSO stock solution into multiple wells.
-
Add Buffer: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final desired compound concentrations. Ensure the final DMSO concentration is consistent across all wells and matches your planned cell assay conditions (typically ≤0.5%).
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.
FAQ 2: My stock solution in DMSO precipitates when I store it at -20°C. Is this normal?
Answer: Yes, this can happen. The solubility of a compound in DMSO can be temperature-dependent.[3] If a compound is prepared at its saturation limit at room temperature, it may fall out of solution upon freezing.
Troubleshooting Steps:
-
Gentle Warming: Before use, allow the stock to thaw completely and then warm it gently (e.g., to 37°C) and vortex thoroughly to redissolve the compound.
-
Lower Stock Concentration: Prepare stocks at a slightly lower concentration to ensure the compound remains in solution upon freezing.
-
Fresh Stocks: For critical experiments, consider preparing fresh stock solutions from solid material.
FAQ 3: How can I improve the solubility of my quinazoline compound in my cell-based assay?
Answer: Improving solubility requires a multi-pronged approach, as the 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[3]
Strategies to Enhance Solubility:
| Strategy | Causality & Explanation | Key Considerations |
| Reduce Final Concentration | The simplest method. Working below the measured kinetic solubility limit ensures the compound remains in solution.[3] | May not be feasible if high concentrations are required to observe a biological effect. |
| Introduce a Co-solvent | Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or PEG can increase solubility.[3] | Must test for co-solvent toxicity on your specific cell line. High concentrations can affect cell health and assay performance. |
| Adjust Buffer pH | Quinazolines are often weak bases and are more soluble at a lower (acidic) pH where they become ionized.[3] | The pH change must not compromise the stability of the compound or the integrity of the biological assay and cell health. |
| Use Formulation Excipients | Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. | May alter the free concentration of the compound available to interact with cells. Requires careful validation. |
Section 2: Discrepancies Between Biochemical and Cellular Activity
When solubility is confirmed not to be the issue, other factors related to the cellular environment must be investigated.
FAQ 4: I've confirmed my compound is soluble, but the IC50 in my cellular assay is still 100-fold weaker than in my biochemical kinase assay. What should I investigate next?
Answer: A significant potency shift between biochemical and cellular assays, even with adequate solubility, strongly points to poor cell permeability or active efflux by transporters on the cell membrane.[4] The compound may not be efficiently crossing the cell membrane to reach its intracellular target, or it may be actively pumped out of the cell.
Workflow: Troubleshooting Poor Cellular Activity
This decision tree outlines a systematic approach to diagnosing the root cause of poor cellular activity when biochemical potency is high.
FAQ 5: My compound is highly lipophilic (high LogP), but permeability is still poor. Why?
Answer: While some lipophilicity is needed to cross the cell membrane, excessive lipophilicity can be counterproductive.[4] This is often referred to as the "rule of 5" paradigm.
-
Poor Aqueous Solubility: The compound may precipitate in the unstirred water layer adjacent to the cell membrane, reducing the effective concentration gradient that drives diffusion.
-
Membrane Sequestration: The compound can become "trapped" within the lipid bilayer, unable to efficiently partition into the aqueous cytoplasm to reach its target.[4] An optimal LogD (at pH 7.4) is often considered to be in the range of 1-3 for good passive permeability.[4]
Section 3: Off-Target Effects and Assay Artifacts
Quinazolines are known to interact with a wide range of biological targets, and their chemical structure can sometimes interfere with assay technologies.[5][6]
FAQ 6: My quinazoline derivative is showing potent cytotoxicity in an MTT assay, but I'm not sure if it's due to inhibition of my target kinase. How can I be sure?
Answer: This is a critical question of hit validation. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not a direct measure of cell death.[7] A compound can inhibit these reductase enzymes directly, leading to a drop in signal that is misinterpreted as cytotoxicity.
Validation Strategy:
-
Use an Orthogonal Assay: Confirm the cytotoxic effect using an assay with a different mechanism. A lactate dehydrogenase (LDH) release assay is an excellent choice, as it directly measures cell membrane integrity and lysis.[1][7] If a compound is truly cytotoxic, you should see a dose-dependent increase in LDH release that correlates with the decrease in the MTT signal.
-
Kinase Profiling: Screen your compound against a broad panel of kinases to assess its selectivity.[8][9] Many quinazolines have activity against multiple kinases like EGFR, VEGFR, and others.[5][10] High cytotoxicity might be due to inhibition of a critical off-target kinase rather than your intended target.
-
Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a target-specific reporter assay to confirm that your compound is engaging your target protein inside the cell at concentrations where you observe the effect.
Protocol: LDH Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[1]
Materials:
-
Cells seeded in a 96-well plate and treated with the quinazoline compound.
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye solutions).
-
Lysis buffer (for maximum LDH release control).
Methodology:
-
Set up Control Wells:
-
Spontaneous LDH release: Cells treated with vehicle (e.g., 0.5% DMSO) only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Background control: Medium only.
-
-
Sample Collection: After the compound treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture as per the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Signaling Pathway: EGFR and Potential Off-Targets
Many quinazoline derivatives are designed as EGFR inhibitors. However, due to the conserved nature of the ATP-binding pocket, they can inhibit other kinases, leading to complex cellular responses.
Section 4: General Assay Variability and Reproducibility
Beyond compound-specific issues, inconsistent results can often be traced back to fundamental cell culture and assay practices.[11]
FAQ 7: My IC50 values for the same compound vary significantly between experiments run on different days. What are the most common sources of this variability?
Answer: This is a common and frustrating problem. Assuming your compound stocks are stable and prepared consistently, the variability usually stems from the biological or technical aspects of the assay.[12]
Top Sources of Assay Variability:
| Source of Variability | Explanation & Causality | Recommended Action |
| Cell Passage Number | Cells at very low or very high passage numbers can exhibit altered morphology, growth rates, and gene expression, affecting their response to drugs. | Use cells within a consistent, narrow passage number range for all experiments. Record the passage number for every experiment. |
| Cell Seeding Density | Uneven cell seeding leads to different cell numbers per well, which directly impacts the final assay signal. Over-confluent or under-confluent cells will respond differently.[11] | Ensure a single-cell suspension before plating. Use reverse pipetting techniques for better volume consistency. Optimize and fix the seeding density for your specific assay duration. |
| Reagent Consistency | Lot-to-lot variation in serum, media, or assay reagents can introduce significant variability. Repeated freeze-thaw cycles can degrade enzymes or other critical components.[12] | Qualify new lots of critical reagents (especially FBS) before use in large-scale experiments. Aliquot reagents to avoid repeated freeze-thaw cycles. |
| Incubation Times/Temp | Small deviations in incubation times or temperature fluctuations in the incubator can alter biological responses and reaction rates. | Standardize all incubation steps precisely. Regularly check and calibrate incubator temperature and CO2 levels. |
| Final DMSO Concentration | Different final DMSO concentrations can have varying effects on cell health and enzyme activity. | Maintain a consistent and low (ideally ≤0.5%) final DMSO concentration across all wells, including controls. |
References
- BenchChem. Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- BenchChem. Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors.
- Al-Suhaimi, E. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(1), 1-25.
- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
- Sabatino, M., et al. (2017). From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ChemMedChem, 12(4), 304-310.
- BenchChem.
- MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- SciPharm. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- MDPI.
- Sygnature Discovery. A pragmatic approach to hit validation following biochemical high-throughput screening.
- BenchChem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Revvity.
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- BenchChem. Troubleshooting common side reactions in quinazoline synthesis.
- BenchChem. Technical Support Center: Troubleshooting Inconsistent Results in Pyrrolotriazinone Biological Assays.
- van der Wouden, E. J., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology, 1(1), 1-10.
- Kumar, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(1), 1-25.
- ACS Publications.
- RSC Publishing. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
- da Silva, A. F., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 26(11), 3299.
- ResearchGate.
- Arabian Journal of Chemistry.
- ACS Publications. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
- MDPI. A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase.
- ACS Publications. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors.
- MDPI.
- PubMed.
- Spandidos Publications.
- YouTube.
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optimization of reaction conditions for 4-chloro-6,7-dimethoxyquinazoline substitution
Answering the user's request.## Technical Support Center: Optimization of Nucleophilic Substitution on 4-Chloro-6,7-dimethoxyquinazoline
Welcome to the technical support center for the synthesis and optimization of 4-substituted-6,7-dimethoxyquinazoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-chloro-6,7-dimethoxyquinazoline as a key intermediate. As a foundational building block for numerous targeted therapies, including tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, mastering its reactivity is crucial for efficient drug discovery and development.[1]
This document provides in-depth, field-proven insights into the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. We will explore common experimental challenges, provide robust troubleshooting strategies, and answer frequently asked questions to ensure your success.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary transformation involving 4-chloro-6,7-dimethoxyquinazoline is the SNAr reaction, where the chloride at the C4 position is displaced by a nucleophile.[1] The quinazoline ring system is inherently electron-deficient, which facilitates this reaction. The presence of the second nitrogen atom at the N3 position, compared to its quinoline analogue, further increases the electrophilicity of the C4 carbon, making the quinazoline scaffold highly reactive towards nucleophiles.[1] This often allows for milder reaction conditions and shorter reaction times.
The generally accepted mechanism proceeds through a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride leaving group.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the experimental setup for the substitution reaction on 4-chloro-6,7-dimethoxyquinazoline.
Q1: What is the role of a base in this reaction, and when is it necessary?
A1: A base is typically used to neutralize the HCl that is generated during the reaction, especially when using amine nucleophiles.[3] This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic. Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or pyridine are common choices.[4][5][6] Inorganic bases such as potassium carbonate (K₂CO₃) can also be employed, particularly in polar aprotic solvents like DMF.[4][7] If the aniline or amine nucleophile is used as its hydrochloride salt, a base is mandatory.[1]
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent is critical as it must stabilize the charged Meisenheimer intermediate.[6][8]
-
Polar protic solvents like isopropanol (i-PrOH) and ethanol are very common, especially for reactions with anilines, as they can solvate both the reactants and the intermediate.[4][5][9]
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are also effective.[4][6]
-
The solubility of your starting materials and the desired reaction temperature are key practical considerations. A solvent in which the product is sparingly soluble at room temperature can be advantageous, as it may precipitate upon cooling, simplifying purification.[1]
Q3: What is a typical reaction temperature and duration?
A3: Due to the activated nature of the quinazoline ring, reactions can often be run under relatively mild conditions.
-
Temperature: Temperatures typically range from 50 °C to reflux (e.g., ~82 °C for isopropanol, ~100 °C for butanol).[1][4][10][11] The optimal temperature depends on the nucleophilicity of the attacking species; less reactive nucleophiles may require higher temperatures.[12]
-
Duration: Reaction times can vary from a few hours to overnight (2 to 24 hours).[3][10] It is crucial to monitor the reaction to determine the point of completion.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[1][3][12] A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to clearly separate the starting material (4-chloro-6,7-dimethoxyquinazoline), the nucleophile, and the product. High-Performance Liquid Chromatography (HPLC) can also be used for more precise, quantitative monitoring, especially during process development and scale-up.[13][14][15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of the substitution reaction.
Issue 1: Low or No Conversion to Product
-
Potential Cause: Incomplete chlorination of the starting material, 6,7-dimethoxyquinazolin-4(3H)-one. The presence of this hydroxy-precursor will prevent the desired substitution reaction.
-
Validation: Check the purity of your 4-chloro-6,7-dimethoxyquinazoline starting material by ¹H NMR or LC-MS. The precursor quinazolinone has a significantly different solubility and chromatographic behavior.
-
Solution: If the starting material is impure, it should be purified by recrystallization or chromatography. Alternatively, ensure the preceding chlorination step goes to completion. Using thionyl chloride or phosphoryl chloride with a base like N,N-diethylaniline at 70-90 °C is often effective.[5][14]
-
Potential Cause: Deactivated nucleophile. The amine nucleophile may be protonated by acidic impurities or by the HCl generated during the reaction if no base is present.
-
Validation: Check the pH of the reaction mixture if possible. Ensure your amine is of high purity.
-
Solution: Add 1.1 to 1.5 equivalents of a non-nucleophilic base like DIPEA.[6] If using an amine hydrochloride salt, ensure at least 2 equivalents of base are used: one to free-base the nucleophile and one to scavenge the generated HCl.
-
Potential Cause: Insufficient reaction temperature or time. Electron-poor anilines or sterically hindered nucleophiles are less reactive and require more forcing conditions.
-
Validation: Monitor the reaction by TLC over an extended period. If the reaction stalls, with starting material still present, the conditions are likely too mild.
-
Solution: Increase the reaction temperature, potentially by switching to a higher-boiling solvent (e.g., from isopropanol to n-butanol). Microwave irradiation can also be a powerful tool to accelerate slow reactions.[12]
Issue 2: Formation of Significant Side Products
-
Potential Cause: Reaction with the solvent. At high temperatures, some solvents like alcohols can act as nucleophiles, leading to the formation of undesired ether byproducts.
-
Validation: Use LC-MS to identify the mass of major byproducts. A mass corresponding to the quinazoline core plus the solvent minus a hydrogen atom is indicative of this side reaction.
-
Solution: Switch to a less nucleophilic solvent, such as DMF, dioxane, or toluene.
-
Potential Cause: Di-substitution or reaction at other sites (if applicable). If the nucleophile has multiple reactive sites, a mixture of products can be formed.
-
Validation: Characterize the byproduct mixture using NMR and LC-MS.
-
Solution: Employ protecting group strategies on the nucleophile to ensure only the desired site reacts. Adjusting stoichiometry and reaction temperature can also favor the desired product.
Issue 3: Difficult Purification
-
Potential Cause: Product has similar polarity to the unreacted nucleophile or starting material.
-
Validation: The TLC plate shows overlapping spots for the product and one of the reactants.
-
Solution:
-
Acid/Base Wash: If the unreacted nucleophile is an amine, an acidic wash (e.g., dilute aq. HCl) during workup can move it to the aqueous layer. Conversely, if the product is basic, it can sometimes be precipitated as a hydrochloride salt from a solvent like isopropanol, separating it from neutral impurities.[1][10]
-
Chromatography Optimization: Systematically screen different solvent systems for column chromatography to achieve better separation.
-
Recrystallization: This is an excellent method for purification if a suitable solvent system can be found. Experiment with various solvents (e.g., ethanol, ethyl acetate, acetonitrile) and solvent mixtures.
-
Protocols & Data
General Experimental Protocol: Synthesis of N-Aryl-6,7-dimethoxyquinazolin-4-amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq.).
-
Reagent Addition: Add the desired aniline or amine nucleophile (1.0-1.2 eq.) followed by the chosen solvent (e.g., isopropanol, 5-10 mL per mmol of starting material).[1]
-
Heating and Monitoring: Heat the mixture to reflux (typically 80-100 °C) and stir.[11] Monitor the reaction progress every 1-2 hours using TLC or HPLC.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution. Collect the solid by vacuum filtration and wash it with cold solvent (e.g., isopropanol) to remove soluble impurities.[1]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[6]
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Ethynylaniline | i-PrOH | Pyridine | Reflux | 4 | ~92% | [4][5] |
| 2 | 3-Chloro-4-fluoroaniline | Methanol | None | Reflux | 6 | High | [10] |
| 3 | 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | 80 | 12 | 65% | [6][16] |
| 4 | 4-Aminophenol | Dioxane | DIPEA | 80 | 12 | 60% | [6][16] |
| 5 | N-(4-isopropoxyphenyl)piperazine | DMF | K₂CO₃ | 50 | 18 | 95% | [4] |
| 6 | meta-Aminophenylacetylene | i-PrOH | None | Reflux | 5 | High | [9] |
References
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Barker, A. J., et al. (2001). Modified Synthesis of Erlotinib Hydrochloride. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Reddy, A. S., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Organic and Medicinal Chemistry Letters. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. [Link]
-
Gangjee, A., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]
-
Gangjee, A., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules (PMC Mirror). [Link]
-
Rao, G. K., et al. (2013). DETECTION AND ANALYSIS OF INTERMEDIATES FORMED DURING THE SYNTHESIS OF ERLOTINIB VIA QUINAZOLINE-THIONE ROUTE USING HPLC. Taylor & Francis. [Link]
- Reddy, B. P., et al. (2013). Process for the preparation of gefitinib.
-
Rao, G. K., et al. (2013). Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate. [Link]
-
Li, J., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. [Link]
-
Wang, Y., et al. (2023). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Pharmaceuticals. [Link]
-
Kappe, C. O., et al. (1995). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
O'Shea, D. F., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules (PMC Mirror). [Link]
-
Suna, E., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (PMC Mirror). [Link]
-
O'Shea, D. F., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]
-
Yovkova, S., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Journal of the Serbian Chemical Society. [Link]
-
Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
- Hess, H. J., et al. (1979). 4-Amino-6,7-dimethoxy quinazoline derivatives, process for their preparation, their use and a pharmaceutical composition.
-
Lv, P. C., et al. (2011). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
- CNIPA. (2012). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
EDQM. (2023). Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. EDQM. [Link]
-
Wang, F., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data. [Link]
-
El-Gamal, M. I., et al. (2017). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link]
-
Mushrif, S. H., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. [Link]
-
Reich, H. J., et al. (2018). Effect of solvents on chemical reactions and reactivity. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
El-Ella, D. A., et al. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. [Link]
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Technical Support Center: Addressing Resistance to Quinazoline-Based EGFR Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating resistance to quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental endeavors. Our goal is to equip you with the knowledge and practical insights needed to navigate the complexities of EGFR inhibitor resistance and accelerate your research.
Table of Contents
-
Frequently Asked Questions (FAQs): Quick answers to common questions regarding resistance to quinazoline-based EGFR inhibitors.
-
Troubleshooting Guides: In-depth, question-and-answer-formatted guides to address specific experimental challenges.
-
Experimental Protocols: Detailed, step-by-step methodologies for key assays in resistance research.
-
Quantitative Data Summary: Comparative data on the efficacy of various EGFR inhibitors.
-
Signaling Pathways and Workflows: Visual diagrams to elucidate biological processes and experimental designs.
-
References: A comprehensive list of cited sources for further reading.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with quinazoline-based EGFR inhibitors.
Q1: My EGFR-mutant cancer cell line, which was initially sensitive to a first-generation EGFR inhibitor (e.g., gefitinib, erlotinib), has developed resistance. What are the most likely mechanisms?
A1: The most common mechanism of acquired resistance, occurring in approximately 50-60% of cases, is the acquisition of a secondary "gatekeeper" mutation in the EGFR kinase domain, specifically the T790M mutation in exon 20.[1][2][3] This mutation increases the affinity of the receptor for ATP, reducing the potency of ATP-competitive inhibitors.[4] Another significant mechanism is the amplification of the MET proto-oncogene, which activates bypass signaling pathways, occurring in about 5-22% of resistant cases.[5][6]
Q2: Are the T790M mutation and MET amplification mutually exclusive?
A2: While often occurring independently, T790M and MET amplification can coexist in a subset of resistant tumors.[5][6] However, some studies suggest a reciprocal relationship, where the presence of one may decrease the likelihood of the other.[7] It is crucial to assess for both alterations in your resistant models.
Q3: Beyond T790M and MET amplification, what other resistance mechanisms should I consider?
A3: Other "off-target" mechanisms that can confer resistance include:
-
HER2 (ERBB2) Amplification: This occurs in a subset of tumors and can drive resistance, often in a mutually exclusive manner with the T790M mutation.[8][9][10]
-
Activation of Alternative Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR and MAPK can bypass the need for EGFR signaling.[11]
-
Histologic Transformation: In some cases, the tumor can transform into a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.
-
Mutations in Downstream Effectors: Mutations in genes like KRAS, BRAF, or PIK3CA can render the cells independent of upstream EGFR signaling.[12]
Q4: What is the recommended strategy to overcome T790M-mediated resistance?
A4: The standard approach is to switch to a third-generation, mutant-selective EGFR inhibitor like osimertinib.[1][13][14] Osimertinib is designed to potently inhibit EGFR harboring both the sensitizing mutation and the T790M resistance mutation, while sparing wild-type EGFR.[13]
Q5: How can I address resistance driven by MET amplification?
A5: A combination therapy approach is recommended. Concurrently inhibiting both EGFR and MET has shown efficacy in preclinical models and clinical trials.[5] This can be achieved by combining an EGFR TKI with a MET inhibitor.
Q6: My cells are resistant to a third-generation inhibitor like osimertinib. What are the known resistance mechanisms?
A6: Resistance to third-generation inhibitors is an emerging challenge. The most well-described on-target mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, such as C797S.[1] Off-target mechanisms, similar to those seen with first-generation inhibitors, such as MET amplification and activation of other bypass pathways, can also occur.[5]
Troubleshooting Guides
This section provides practical advice for specific experimental issues in a question-and-answer format.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Q: I am getting variable IC50 values for my EGFR inhibitor in my sensitive cell line. What could be the cause?
-
A: Inconsistent cell seeding density is a common culprit. Ensure you are using a consistent and optimized cell number for each experiment. Use a cell counter for accuracy.
-
A: The passage number of your cells can impact their sensitivity. Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic drift.[15]
-
A: Check the stability and solubility of your inhibitor. Prepare fresh stock solutions and ensure the compound is fully dissolved before adding it to your culture media. Some inhibitors may require warming to fully dissolve.[15]
-
A: The duration of drug exposure can influence the IC50 value. Ensure you are using a consistent incubation time for all experiments. A typical duration is 72 hours to allow for effects on cell proliferation.
-
Issue 2: Difficulty in establishing a drug-resistant cell line.
-
Q: My cells are dying off completely when I try to generate a resistant line with a high concentration of an EGFR inhibitor. What should I do?
-
A: A gradual dose-escalation approach is more effective than a single high-dose selection. Start with a low concentration of the inhibitor (e.g., the IC20 or IC50 of the parental line) and slowly increase the concentration as the cells adapt and resume proliferation.[10][16]
-
A: Consider a "pulse" exposure method. This involves treating the cells with the inhibitor for a defined period (e.g., 4-6 hours), followed by a recovery period in drug-free media. This mimics clinical dosing schedules and can be less cytotoxic.[17]
-
A: Be patient, as establishing a stable resistant line can take several months. Continuously culture the cells in the presence of the inhibitor and monitor for the emergence of resistant colonies.[18]
-
Issue 3: No or weak signal in Western blot for phosphorylated proteins (e.g., p-EGFR, p-AKT).
-
Q: I am not detecting a strong signal for my phosphorylated target after treating my cells with an EGFR ligand (e.g., EGF). What could be wrong?
-
A: The timing of ligand stimulation is critical. Phosphorylation events can be transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak phosphorylation time for your specific cell line and target.
-
A: Ensure you are using phosphatase inhibitors in your lysis buffer. This is crucial to prevent the dephosphorylation of your target proteins during sample preparation.[8]
-
A: Check the quality and concentration of your primary antibody. Use an antibody that is validated for Western blotting and titrate it to find the optimal concentration. Always include a positive control (e.g., lysates from a cell line known to have high basal phosphorylation or stimulated with a known activator).[19]
-
Issue 4: Difficulty identifying the mechanism of resistance.
-
Q: My resistant cell line does not have the T790M mutation. How do I investigate other possibilities?
-
A: Perform Next-Generation Sequencing (NGS) on both the parental and resistant cell lines. This will allow you to identify other potential mutations in EGFR or in genes of key signaling pathways (e.g., KRAS, BRAF, PIK3CA).
-
A: Assess for gene amplifications using techniques like droplet digital PCR (ddPCR) or Fluorescence In Situ Hybridization (FISH). This is particularly important for investigating MET and HER2 amplification.[20][21]
-
A: Use Western blotting to probe for the activation of bypass signaling pathways. Check the phosphorylation status of key proteins in pathways such as MET, HER2, and AKT in your resistant cells compared to the parental cells, both at baseline and after EGFR inhibitor treatment.[22]
-
Experimental Protocols
This section provides detailed protocols for fundamental assays used in the study of EGFR inhibitor resistance.
Protocol 1: Establishing a Quinazoline-Based EGFR Inhibitor-Resistant Cell Line
This protocol describes a stepwise dose-escalation method to generate a drug-resistant cancer cell line.[10][14][16]
Materials:
-
Parental cancer cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium
-
Quinazoline-based EGFR inhibitor (e.g., gefitinib, erlotinib)
-
DMSO (for inhibitor stock solution)
-
Cell culture flasks/dishes
-
Cell counting device (e.g., hemocytometer, automated cell counter)
Procedure:
-
Determine the initial inhibitor concentration: Start with a concentration of the EGFR inhibitor that is at or slightly above the IC50 value for the parental cell line.
-
Initial exposure: Culture the parental cells in the complete medium containing the initial concentration of the inhibitor.
-
Monitor cell viability: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Allow for recovery: Continue to culture the surviving cells in the inhibitor-containing medium, changing the medium every 2-3 days. The surviving cells will eventually start to proliferate again.
-
Dose escalation: Once the cells are proliferating steadily at the current inhibitor concentration, double the concentration of the inhibitor in the culture medium.
-
Repeat the cycle: Repeat steps 3-5, gradually increasing the inhibitor concentration. This process can take several months.
-
Characterize the resistant line: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the parental IC50), the resistant cell line is established. It is recommended to perform single-cell cloning to ensure a homogenous population.
-
Validate resistance: Confirm the resistance phenotype by performing a cell viability assay (see Protocol 2) to determine the IC50 of the resistant line and compare it to the parental line.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of an EGFR inhibitor.[1][20][22][23][24]
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
EGFR inhibitor
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in complete medium. Add the desired concentrations of the inhibitor to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells and plot a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Protocol 3: Western Blotting for Phosphorylated EGFR (p-EGFR)
This protocol details the detection of phosphorylated EGFR as a measure of receptor activation.[8][25]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Treat cells with EGF or EGFR inhibitors as required. b. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: a. Normalize all samples to the same protein concentration. b. Denature the protein samples by boiling in Laemmli buffer. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-EGFR diluted in 5% BSA in TBST overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal and then to the loading control.
Protocol 4: Detection of MET and HER2 Gene Amplification by ddPCR
This protocol provides a general workflow for using multiplex droplet digital PCR (ddPCR) to quantify MET and HER2 gene copy numbers.[20][26]
Materials:
-
Genomic DNA extracted from parental and resistant cell lines
-
ddPCR supermix
-
Primers and probes for MET, HER2, and a reference gene (e.g., RPP30)
-
Droplet generator
-
PCR thermal cycler
-
Droplet reader
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from your cell lines.
-
ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, primers, probes for MET, HER2, and the reference gene, and your genomic DNA sample.
-
Droplet Generation: Use a droplet generator to partition the ddPCR reaction mix into thousands of nanoliter-sized droplets.
-
PCR Amplification: Perform PCR amplification of the target and reference genes in the droplets using a thermal cycler.
-
Droplet Reading: After PCR, use a droplet reader to count the number of positive (fluorescent) and negative droplets for each target and the reference gene.
-
Data Analysis: The software will calculate the concentration of the target and reference genes. The copy number of MET and HER2 is determined by the ratio of the target gene concentration to the reference gene concentration. An increased ratio in the resistant cell line compared to the parental line indicates gene amplification.
Quantitative Data Summary
This table summarizes the half-maximal inhibitory concentration (IC50) values of various EGFR inhibitors against different EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. These values are indicative of the potency of the inhibitors against both sensitive and resistant mutations.
| Cell Line | EGFR Mutation(s) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 deletion | ~3-10 | ~2-10 | ~0.5-1 | ~10-20 | [12] |
| HCC827 | Exon 19 deletion | ~5-15 | ~5-15 | ~0.5-1 | ~10-20 | [12] |
| H3255 | L858R | ~3-10 | ~20-50 | ~5-10 | ~10-20 | |
| H1975 | L858R, T790M | >10,000 | >10,000 | ~50-100 | ~5-15 | |
| PC-9ER | Exon 19 del, T790M | >10,000 | >10,000 | ~165 | ~13 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Signaling Pathways and Workflows
Visual aids are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts in EGFR inhibitor resistance research.
Diagram 1: Simplified EGFR Signaling Pathway and Mechanisms of Resistance
Caption: EGFR signaling and key resistance mechanisms.
Diagram 2: Experimental Workflow for Investigating EGFR Inhibitor Resistance
Sources
- 1. Overcoming resistance to third-generation epidermal growth factor receptor tyrosine kinase inhibitor in non-small cell lung cancer - Narita - Translational Cancer Research [tcr.amegroups.org]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 6. researchgate.net [researchgate.net]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. DeepEGFR a graph neural network for bioactivity classification of EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computing Workflows for Biologists: A Roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. atcc.org [atcc.org]
- 17. Overcoming EGFR-TKI resistance by targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiplex Droplet Digital PCR Assay for Detection of MET and HER2 Genes Amplification in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rcpath.org [rcpath.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 23. geneticsmr.org [geneticsmr.org]
- 24. Multiplex Droplet Digital PCR Assay for Detection of MET and HER2 Genes Amplification in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dot | Graphviz [graphviz.org]
- 26. Graphviz [graphviz.org]
Technical Support Center: Troubleshooting the Purification of 6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of quinazoline-based kinase inhibitors. 6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine (CAS: 477855-21-3) is a classic anilinoquinazoline derivative[1][2]. Its structural features—a basic morpholine ring, a quinazoline core, and multiple hydrogen-bond acceptors—create specific physicochemical hurdles: pH-dependent solubility, co-precipitation of aniline impurities, and severe tailing during chromatography.
This guide provides self-validating protocols, mechanistic insights, and troubleshooting FAQs to ensure the high-purity isolation of this compound.
Section 1: Physicochemical Profiling & Solubility Challenges
Q: Why does my crude product crash out inconsistently during liquid-liquid extraction?
A: The dual basicity of the molecule dictates its solubility profile. The morpholine nitrogen has a pKa of ~8.3, while the quinazoline N1/N3 nitrogens have a pKa of ~5.4. At a neutral pH, the compound is highly lipophilic and poorly soluble in aqueous media, often leading to emulsion formation or premature precipitation at the organic/aqueous interface[3]. However, at a pH below 3, the compound forms a di-hydrochloride salt, drastically increasing its aqueous solubility[4].
Table 1: Physicochemical Properties & Solvent Compatibility
| Parameter | Value / Behavior | Mechanistic Rationale |
| pKa (Morpholine N) | ~8.3 | Protonates in mild acid; dictates basic extraction protocols. |
| pKa (Quinazoline N1) | ~5.4 | Requires strong acid (pH < 3) for full protonation[4]. |
| Aqueous Solubility (pH 7) | < 0.1 mg/mL | Highly hydrophobic core drives precipitation[3]. |
| Aqueous Solubility (pH 2) | > 10 mg/mL | Di-hydrochloride salt formation greatly enhances solvation[4]. |
| Organic Solubility (DCM) | High | Excellent solvent for free-base extraction and loading onto silica. |
Section 2: Chromatographic Purification Strategies
Q: I am experiencing severe tailing and poor resolution on normal-phase silica gel. How can I resolve this?
A: Unmodified silica gel is inherently acidic due to surface silanols (pKa ~4.5). The basic morpholine and quinazoline nitrogens engage in strong ion-exchange and hydrogen-bonding interactions with these silanols, causing irreversible binding and tailing[5][6].
Solution: You must passivate the silica. Use 1-5% Triethylamine (TEA) or aqueous ammonia in your mobile phase (e.g., Dichloromethane:Methanol:TEA = 90:9:1). Alternatively, switch to amine-functionalized (NH2) silica or Reverse-Phase (C18) chromatography for a cleaner elution profile.
Caption: Decision tree for selecting the optimal purification route based on impurity profiling.
Section 3: Mechanistic Insights into Impurity Formation
Q: What are the major process-related impurities I should track during scale-up, and how do I remove them?
A: The synthesis typically involves the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-6,7-dimethoxyquinazoline with 4-morpholinoaniline. Three primary impurities arise during this process and subsequent storage[7][8]:
-
6,7-Dimethoxyquinazolin-4(3H)-one: Formed via the hydrolysis of the 4-chloro starting material. It is neutral/weakly acidic and can be removed by washing the organic layer with basic aqueous solutions or during the acidic extraction of the target compound[7][9].
-
Unreacted 4-Morpholinoaniline: A highly reactive, oxidizable aniline that frequently co-elutes. It is best removed via selective crystallization from hot alcohols.
-
N-Oxide Degradant: The morpholine nitrogen is highly susceptible to oxidation upon prolonged exposure to air or peroxides in ether solvents, forming an N-oxide degradant[8][9].
Caption: Synthetic pathway and major degradation routes for the target quinazolinamine.
Section 4: Self-Validating Protocol for Final Polish
Q: Chromatography is too expensive for our scale. Can I purify this via crystallization?
A: Yes. Anilinoquinazolines exhibit excellent crystallinity. This self-validating protocol relies on the differential solubility of the target compound versus its impurities in alcoholic solvents.
Step-by-Step Methodology: Acid-Base Partitioning & Crystallization
Phase 1: Liquid-Liquid Extraction (Impurity Clearance)
-
Dissolution: Dissolve 10 g of the crude mixture in 150 mL of Dichloromethane (DCM).
-
Acidic Extraction: Wash the organic layer with 3 x 50 mL of 1M HCl.
-
Phase Separation: Discard the DCM layer.
-
Basification: Cool the combined aqueous layers in an ice bath to 0-5°C. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 9-10.
-
Causality: Deprotonation forces the target compound to precipitate as a free base.
-
-
Filtration: Filter the resulting precipitate and wash it with cold distilled water to remove residual salts.
Phase 2: Recrystallization (Final Polish) 6. Dissolution: Suspend the crude free-base in 10-15 volumes of Isopropanol (IPA). Heat to reflux (82°C) under a nitrogen atmosphere to prevent N-oxide formation[8]. 7. Hot Filtration (Optional): If insoluble particulates remain, perform a hot filtration to remove polymeric degradation products. 8. Controlled Cooling: Cool the filtrate at a rate of 0.5°C/min to 50°C. Add 1% w/w seed crystals to induce controlled nucleation.
-
Causality: Seeding prevents supersaturation and "oiling out" (liquid-liquid phase separation), ensuring high-purity crystalline growth.
-
Isolation: Cool to 0-5°C and age for 2 hours. Filter and wash the cake with 2 volumes of ice-cold IPA.
-
Validation Step: Analyze the mother liquor via TLC (Eluent: DCM:MeOH 9:1 with 1% TEA). If the mother liquor shows a high concentration of the target compound, concentrate it to 1/3 of its volume to obtain a second crop. Dry the final solid in a vacuum oven at 50°C to a constant weight.
Sources
- 1. CAS 477855-21-3|6,7-Dimethoxy-N-(4-Morpholinophenyl)-4-Quinazolinamine [rlavie.com]
- 2. PubChemLite - 477855-21-3 (C20H22N4O3) [pubchemlite.lcsb.uni.lu]
- 3. US8821927B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 4. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veterinaria.org [veterinaria.org]
- 6. d-nb.info [d-nb.info]
- 7. veeprho.com [veeprho.com]
- 8. scitechnol.com [scitechnol.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
avoiding degradation of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine in solution
Technical Support Center: A Researcher's Guide to Gefitinib
Topic: Best Practices for Avoiding Degradation of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine (Gefitinib) in Solution
Welcome to the technical support center for 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, a potent EGFR tyrosine kinase inhibitor widely known in the scientific community as Gefitinib or ZD1839.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Gefitinib in experimental solutions. Inconsistent results or loss of potency can often be traced back to compound degradation.[3] By understanding the molecule's vulnerabilities and adhering to best practices, you can ensure the reliability and reproducibility of your data.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on established chemical principles and stability studies.
Understanding Gefitinib's Chemical Stability
Gefitinib is a quinazoline derivative. The quinazoline scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[4] While the quinazoline ring itself is relatively stable, particularly in cold, dilute acidic or alkaline solutions, it is susceptible to degradation under more stringent conditions like boiling.[5][6][7][8] The stability of substituted quinazolines like Gefitinib is heavily influenced by the nature and position of its functional groups.[5][7]
Key structural features of Gefitinib that influence its stability include the quinazoline core, the morpholino-propoxy side chain, and the 3-chloro-4-fluoro-phenyl group. These sites are susceptible to specific degradation pathways.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of Gefitinib solutions.
Q1: What are the primary causes of Gefitinib degradation in solution?
A1: Gefitinib is primarily susceptible to three main degradation pathways:
-
Oxidation: The nitrogen atoms in the quinazoline ring and the morpholine group are susceptible to oxidation, leading to the formation of N-oxide derivatives.[9][10] This is a significant degradation pathway observed in oxidative stress studies.[9]
-
Hydrolysis: The ether and amide linkages in the molecule can be susceptible to hydrolysis under strong acidic or basic conditions, especially when heated.[4][10] Forced degradation studies show significant degradation in both acid and base stress conditions.[9][11]
-
Photodegradation: Gefitinib is sensitive to light.[10] Exposure to UV or ambient light can excite the molecule, leading to the formation of reactive species that cause photodegradation.[12][13][14] Studies have established a mechanistic basis for its phototoxicity.[12][14]
Q2: What is the best solvent for preparing a stock solution of Gefitinib?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mg/mL).[1][15][16] Gefitinib is highly soluble in DMSO. For long-term storage, the stock solution should be aliquoted into small volumes to avoid multiple freeze-thaw cycles and stored desiccated at -20°C or below.[16] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[16]
Q3: Can I store Gefitinib in aqueous solutions?
A3: It is strongly advised not to store Gefitinib in aqueous buffers for extended periods. Product information sheets consistently recommend that aqueous solutions should not be stored for more than one day.[1][15] The compound is only sparingly soluble in aqueous buffers, and its stability is significantly reduced compared to DMSO stocks.[1][15] For experiments, fresh working dilutions should be prepared daily from the DMSO stock.
Q4: What is the optimal pH for my aqueous working solution?
A4: While quinazolines are generally stable in cold dilute acid and alkali, extreme pH values should be avoided.[5][6] Gefitinib's solubility increases at a lower pH (e.g., pH 5-6).[17] For maximum solubility when diluting into an aqueous buffer like PBS, a common method is to first dissolve Gefitinib in DMSO and then dilute this stock into the buffer (e.g., a 1:1 solution of DMSO:PBS pH 7.2).[1][15] However, even with this method, the resulting solution has limited stability.[1][15] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: My Gefitinib solution has turned a slight yellow/brown. Is it still usable?
A5: A change in color is a visual indicator of potential chemical degradation.[3] This can be due to oxidation or the formation of photolytic degradation products. If you observe discoloration, it is a sign that the integrity of your compound may be compromised. It is highly recommended to discard the solution and prepare a fresh one from a solid, properly stored sample to ensure the validity of your experimental results.
Troubleshooting Guide: Common Stability Issues
This table provides a quick reference for troubleshooting common problems encountered when working with Gefitinib solutions.
| Issue Observed | Probable Cause(s) | Recommended Solution & Explanation |
| Precipitate forms after diluting DMSO stock into aqueous buffer. | Poor aqueous solubility; "salting out" effect. Gefitinib is sparingly soluble in neutral aqueous solutions.[1][15] Rapidly adding a concentrated DMSO stock to a buffer can cause the compound to crash out of solution. | 1. Decrease Final Concentration: Ensure the final concentration is within the solubility limit for your specific buffer system. 2. Stepwise Dilution: Perform serial dilutions. Dilute the DMSO stock into a smaller volume of buffer first, ensuring it is fully dissolved before adding it to the final volume. 3. Vortex Gently: Vortex the buffer while slowly adding the DMSO stock to facilitate mixing and prevent localized high concentrations. |
| Inconsistent assay results or loss of biological activity over time. | Chemical Degradation. This is a classic sign of compound instability.[3] Hydrolysis, oxidation, or photolysis may have occurred in your stock or working solutions. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a validated DMSO stock for each experiment.[3] 2. Check Stock Solution Age: If the DMSO stock is older than 3-6 months or has been subjected to multiple freeze-thaw cycles, discard it and prepare a new stock from solid material.[16] 3. Protect from Light: Ensure all solutions (stock and working) are protected from light by using amber vials or wrapping containers in aluminum foil.[3][10] |
| Solution color changes from clear to yellow/brown. | Oxidation or Photodegradation. Exposure to air (oxygen) and/or light can generate colored degradation products.[3][10] | 1. Purge with Inert Gas: For maximum stability of DMSO stock solutions, purge the vial with an inert gas like argon or nitrogen before sealing and storing.[1][15] 2. Store in Light-Protected Aliquots: Aliquot stock solutions into small, single-use amber vials and store them at -20°C or -80°C.[16] Discard any solution that shows discoloration. |
Best Practices & Experimental Protocols
Adhering to validated protocols is critical for maintaining the integrity of Gefitinib.
Protocol 1: Preparation of a Stable DMSO Stock Solution (10 mM)
-
Calculate Mass: The molecular weight of Gefitinib is 446.9 g/mol .[16] To prepare 1 mL of a 10 mM stock solution, you will need 4.469 mg of solid Gefitinib.
-
Weigh Compound: Accurately weigh the required amount of Gefitinib powder in a suitable vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 4.469 mg).
-
Ensure Dissolution: Vortex or sonicate the solution gently at room temperature until all the solid material is completely dissolved.
-
Inert Gas Purge (Optional but Recommended): Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas to displace oxygen.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials. Store immediately at -20°C or -80°C, protected from light.[16]
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
-
Thaw Stock: Remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Buffer/Media: Warm your cell culture media or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Perform Serial Dilutions: It is best practice to perform serial dilutions rather than a single large dilution.
-
Example for a 10 µM final concentration: First, dilute the 10 mM DMSO stock 1:100 in media (e.g., 2 µL of stock into 198 µL of media) to get an intermediate concentration of 100 µM.
-
Then, dilute this intermediate solution 1:10 into the final volume of media (e.g., 100 µL of intermediate into 900 µL of media) to achieve the final 10 µM concentration.
-
-
Mix Thoroughly: Gently vortex or invert the tube after each dilution step to ensure homogeneity.
-
Use Immediately: Use the final aqueous working solution immediately. Do not store aqueous dilutions.[1][15]
Visualization of Degradation & Handling Workflow
Key Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of the Gefitinib molecule.
Caption: Workflow for preparing and handling Gefitinib solutions.
References
-
SciSpace. Quinazoline derivatives & pharmacological activities: a review. Available from: [Link]
-
Wikipedia. Quinazoline. Available from: [Link]
-
Al-Dhfyan, A., et al. (2012). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 17(5), 5098-5129. Available from: [Link]
-
Lee, H. R., et al. (2018). Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer. Journal of Pharmaceutical and Biomedical Analysis, 155, 224-230. Available from: [Link]
-
Tamarit, D., et al. (2021). Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells. Chemical Science, 12(30), 10165-10175. Available from: [Link]
-
Kumar, A. S., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol, 8(1). Available from: [Link]
-
El Ouardi, Y., et al. (2023). Cellular photo(geno)toxicity of gefitinib after biotransformation. Toxicology and Applied Pharmacology, 468, 116503. Available from: [Link]
-
Tamarit, D., et al. (2024). Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins. International Journal of Molecular Sciences, 25(10), 5419. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Heterocyclic Chemistry, 51(5), 1167-1187. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2014). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. The Scientific World Journal, 2014, 395637. Available from: [Link]
-
Sreekanth, N., et al. (2012). DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 543-547. Available from: [Link]
-
Rao, D. P., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2(2), 169-176. Available from: [Link]
-
Alam, T., et al. (2023). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Arabian Journal of Chemistry, 16(2), 104473. Available from: [Link]
-
Annapurna, M., et al. (2021). Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the Determination of Gefitinib in Tablets. Asian Journal of Pharmaceutics, 15(4), 512-520. Available from: [Link]
-
Ion, L., et al. (2020). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Revista de Chimie, 71(1), 220-227. Available from: [Link]
-
Rao, D. P., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scientific Research Publishing. Available from: [Link]
-
Tamarit, D., et al. (2024). Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins. PubMed. Available from: [Link]
-
Reddy, C. S., et al. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides. SpringerLink. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available from: [Link]
-
Tamarit, D., et al. (2021). Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells. Royal Society of Chemistry. Available from: [Link]
-
Veeprho. Gefitinib Impurities and Related Compound. Available from: [Link]
-
Yamaguchi, E., et al. (2021). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 9, 755913. Available from: [Link]
-
Cros, C., et al. (2009). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of Pharmaceutical Sciences, 98(5), 1805-1816. Available from: [Link]
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Ghorbani-Vaghei, R., et al. (2020). Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions. RSC Advances, 10(23), 13627-13634. Available from: [Link]
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Pharmaffiliates. Gefitinib-impurities. Available from: [Link]
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Lee, Y. J., et al. (2022). miR-4487 Enhances Gefitinib-Mediated Ubiquitination and Autophagic Degradation of EGFR in Non-Small Cell Lung Cancer Cells by Targeting USP37. Cancer Research and Treatment, 54(1), 220-234. Available from: [Link]
-
Ali, M., et al. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology, 38(12), e70048. Available from: [Link]
-
Al-Omary, F. A. M., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 9(10), 743-759. Available from: [Link]
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Ali, M., et al. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. Neurochemical Research, 51(1), 56. Available from: [Link]
-
Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. Available from: [Link]
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Vigont, V., et al. (2022). The Molecular Mechanisms of 4-N-[2-(4-Phenoxyphenyl)Ethyl]Quinazoline-4,6-Diamine Activity. Encyclopedia. Available from: [Link]
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Technical Support Center: In Vivo Dosage Optimization for Quinazoline Compounds
Welcome to the Technical Support Center for in vivo pharmacology. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when translating quinazoline-based kinase inhibitors (such as gefitinib, erlotinib, and novel derivatives) from in vitro assays to murine models.
This guide bypasses generic advice to focus on the causality behind experimental failures and provides self-validating protocols to ensure your data is robust, reproducible, and ready for IND-enabling studies.
Pathway Visualization: The Pharmacological Target
To optimize dosage, we must first understand the logical flow of target engagement. Quinazolines are privileged structures designed to competitively bind the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), collapsing downstream survival pathways.
Fig 1. Mechanism of quinazoline-mediated EGFR inhibition and downstream signaling abrogation.
Section 1: Formulation & Vehicle Troubleshooting
Q: My novel quinazoline compound precipitates immediately upon preparation for oral (PO) gavage. How can I achieve a stable suspension or solution for in vivo dosing?
Scientist's Insight: The quinazoline core is classified as a "privileged structure" for ATP-competitive kinase inhibition, but its planar, highly lipophilic nature (LogP typically >3) results in high crystal lattice energy and notoriously poor aqueous solubility 1. Attempting to dissolve these compounds in standard saline will cause immediate precipitation, leading to erratic gastrointestinal absorption.
The Causality: Water lacks the hydrophobic interfaces required to disrupt the quinazoline crystal lattice. You must lower the solvent's dielectric constant or utilize surfactants to reduce interfacial tension.
The Solution: For routine oral gavage, creating a homogenous micro-suspension using a wetting agent (Tween-80) and a viscosity modifier (Carboxymethylcellulose, CMC) is the gold standard[2]. The surfactant coats the hydrophobic particles, while the CMC prevents rapid sedimentation.
Protocol 1: Preparation of a Self-Validating Quinazoline Suspension
-
Calculation: Weigh the required amount of the quinazoline compound (e.g., 12.5 mg for a 125 mg/kg dose in a 20g mouse, assuming a 200 µL dosing volume → 6.25 mg/mL).
-
Wetting: Add Tween-80 (0.1% v/v final concentration) directly to the dry powder. Triturate using a glass rod or mortar to ensure complete wetting of the hydrophobic crystals.
-
Suspension: Gradually add 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water while continuously mixing or sonicating until a homogenous, milky suspension is formed.
-
Administration: Vortex the vial immediately prior to drawing the dose into the gavage syringe to prevent settling.
-
Self-Validating Step: Extract a 10 µL aliquot from the top and bottom of the suspension after 5 minutes of resting. Dissolve both in DMSO and measure absorbance via UV-Vis; if the concentration variance is >5%, increase sonication time or increase Tween-80 concentration (up to a maximum of 1%).
Section 2: Maximum Tolerated Dose (MTD) & Toxicity
Q: How do I design an MTD study that accurately predicts the therapeutic window for a quinazoline-based EGFR inhibitor in murine models?
Scientist's Insight: MTD determination is not merely about finding the lethal dose; it is about defining the physiological limits of target inhibition. For standard EGFR-targeting quinazolines like erlotinib, the MTD in mice is typically established around 125 mg/kg/day when formulated in CMC/Tween-80 2.
The Causality: EGFR is highly expressed in the mucosal epithelium of the gastrointestinal tract. Systemic inhibition of wild-type EGFR disrupts mucosal integrity and fluid absorption, leading to severe, dose-limiting diarrhea and subsequent rapid weight loss in mice.
Protocol 2: Step-by-Step MTD Determination
-
Grouping: Randomize female athymic nude mice (6-8 weeks old) into cohorts of 3.
-
Dose Escalation: Administer the quinazoline vehicle (Control), 25 mg/kg, 50 mg/kg, 100 mg/kg, and 150 mg/kg via daily oral gavage (PO) for 14 days.
-
Monitoring: Record body weight daily. Monitor strictly for clinical signs of epithelial toxicity (diarrhea, rough coat, lethargy).
-
Endpoint Definition: The MTD is defined as the highest dose resulting in <10% body weight loss with no severe clinical toxicities or mortality.
-
Self-Validating Step: If weight loss exceeds 15% or severe diarrhea occurs, immediately pause dosing, administer subcutaneous fluids (Lactated Ringer's), and establish the next lower dose as the absolute MTD limit for future efficacy trials.
Quantitative Data: Pharmacological Parameters of Standard Quinazolines in Mice
| Compound | Primary Target | Standard In Vivo Vehicle | MTD (Mice, PO/IV, Daily) | Efficacious Dose Range |
| Erlotinib | EGFR (WT/Mutant) | 0.5% CMC / 0.1% Tween-80 | ~125 mg/kg (PO) | 50 – 100 mg/kg (PO) |
| Gefitinib | EGFR (Mutant) | 1% Tween-80 in Saline | ~200 mg/kg (PO) | 50 – 100 mg/kg (PO) |
| BPR1K871 | FLT3 / AURKA | DMA / PEG400 / Water | 50 mg/kg (IV) | 3 – 10 mg/kg (IV) |
(Data aggregated from established xenograft models 2, 1, 3)
Section 3: PK/PD Alignment & Efficacy
Q: My compound shows excellent plasma exposure (PK) but fails to inhibit tumor growth in vivo. Why is there a disconnect, and how do I fix the dosing schedule?
Scientist's Insight: High plasma Area Under the Curve (AUC) does not guarantee sufficient tumor penetration or sustained target inhibition. Quinazolines are known substrates for, and modulators of, ATP-binding cassette transporters (e.g., BCRP, MDR1) at the blood-tumor barrier, which can actively efflux the drug from the tumor microenvironment 4.
The Causality: If the intratumoral half-life is shorter than the dosing interval, the kinase will reactivate between doses, allowing the tumor to continue proliferating. You must align the PK profile with the Pharmacodynamic (PD) biomarker response.
Protocol 3: Pharmacodynamic (PD) Biomarker Assessment
-
Dosing: Administer a single efficacious dose (e.g., 100 mg/kg) to tumor-bearing mice once tumors reach ~200 mm³.
-
Tissue Collection: Sacrifice mice at 2, 6, 12, and 24 hours post-dose (n=3 per timepoint). Rapidly excise the tumor, snap-freeze half in liquid nitrogen (for Western blot), and fix half in 10% neutral buffered formalin (for Ki67/p-EGFR IHC).
-
Analysis: Homogenize frozen tissue in RIPA buffer with protease/phosphatase inhibitors. Probe for total target protein (e.g., EGFR) and the phosphorylated active state (e.g., p-EGFR Tyr1068).
-
Self-Validating Step: Normalize p-EGFR signals to total EGFR and a loading control (GAPDH). Target engagement is validated only if p-EGFR is suppressed by >80% at the 2-hour mark relative to vehicle controls. If phosphorylation rebounds before the 24-hour mark, you must shift from a QD (once daily) to a BID (twice daily) dosing schedule.
Workflow Visualization: The Optimization Loop
Fig 2. Step-by-step in vivo dosage optimization workflow for novel quinazoline compounds.
Sources
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refining kinase assay conditions for potent quinazoline inhibitors
| IC50
1/2[E]total5[E]KiIC502kinact/KI4μM3References
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Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. National Institutes of Health (NIH) / ACS Infectious Diseases. Available at:[Link]
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Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Publications. Available at:[Link]
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A π-Halogen Bond of Dibenzofuranones with the Gatekeeper Phe113 in Human Protein Kinase CK2 Leads to Potent Tight Binding Inhibitors. MDPI. Available at:[Link]
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CHAPTER 4: Covalent Inhibition of Kinases. The Royal Society of Chemistry. Available at:[Link]
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Selectivity profiling of irreversible EGFR inhibitors using COVALfinder. Enzymlogic. Available at:[Link]
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Covalent inhibitors. Kinase Logistics Europe. Available at:[Link]
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Comparative Cytotoxicity and Mechanistic Profiling of 4-Anilinoquinazoline Derivatives
Introduction
4-Anilinoquinazoline derivatives represent a cornerstone in targeted oncology, functioning primarily as 1[1]. By competitively binding to the ATP-binding pocket of the intracellular kinase domain, these compounds halt downstream signaling cascades (such as PI3K/AKT and RAS/MAPK) responsible for tumor proliferation and survival[2]. This guide provides a comprehensive comparison of clinical and novel 4-anilinoquinazolines, detailing their cytotoxic profiles, structural determinants of efficacy, and the rigorous experimental methodologies required for their evaluation.
Mechanistic Divergence: Reversible vs. Irreversible Inhibition
The fundamental difference in the cytotoxicity of 4-anilinoquinazolines lies in their binding kinetics. First-generation TKIs, such as gefitinib and erlotinib, utilize a reversible, ATP-competitive binding mechanism[1]. While effective against wild-type EGFR and certain sensitizing mutations (e.g., Exon 19 deletions), their efficacy is often curtailed by the emergence of the T790M gatekeeper mutation. This mutation substitutes a bulky methionine for threonine, increasing the receptor's affinity for ATP and sterically hindering the drug[2].
Conversely, second-generation derivatives like afatinib incorporate a Michael acceptor (an acrylate side chain)[2]. This structural modification allows the drug to form a permanent, covalent bond with the Cys797 residue within the ATP-binding pocket[1]. This irreversible inhibition not only circumvents ATP competition but also significantly enhances cytotoxicity against resistant cell lines, making afatinib up to 100-fold more effective than erlotinib in specific in vitro models[2].
Diagram 1: EGFR signaling pathway and the targeted inhibition mechanism of 4-anilinoquinazolines.
Comparative Cytotoxicity Profiles
To objectively evaluate the performance of these derivatives, cytotoxicity is quantified using the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table synthesizes data across various human cancer cell lines, highlighting the superior potency of covalent inhibitors and the promising efficacy of novel dual-target derivatives.
| Compound | Generation | Binding Mechanism | Cell Line | Target/Mutation Profile | IC50 Value |
| Gefitinib | 1st Gen | Reversible | A549 (Lung) | EGFR (Wild-Type) | ~11.0 μM[3] |
| Erlotinib | 1st Gen | Reversible | A549 (Lung) | EGFR (Wild-Type) | ~11.0 - 18.0 μM[3] |
| Afatinib | 2nd Gen | Irreversible (Covalent) | NCI-H1975 | EGFR (L858R / T790M) | < 0.1 μM[2] |
| Vandetanib | 1st Gen | Reversible | A431 (Epidermoid) | EGFR (Overexpressed) | 10.62 μM[4] |
| Compound 8a | Novel | Reversible | A431 (Epidermoid) | EGFR / VEGFR-2 Dual | 1.78 μM[4] |
Data compiled from standardized in vitro micro-dilution and MTT assays.
Standardized Experimental Methodologies
Ensuring reproducibility in drug development requires self-validating experimental protocols. Below are the optimized workflows for synthesizing 4-anilinoquinazoline cores and evaluating their in vitro cytotoxicity.
Diagram 2: Step-by-step experimental workflow for synthesizing and evaluating cytotoxicity.
Protocol 1: Synthesis of the 4-Anilinoquinazoline Scaffold
The synthesis of the core scaffold relies on a nucleophilic aromatic substitution (SNAr)[5].
-
Reaction Setup: Dissolve the appropriate 4-chloroquinazoline derivative and a substituted aniline (e.g., 3-ethoxyaniline) in absolute isopropanol. Causality: Isopropanol provides an optimal boiling point (~82°C) for the SNAr reaction without causing excessive thermal degradation of the amine[5].
-
Reflux: Heat the mixture to reflux for 6-12 hours. Causality: The elevated temperature provides the necessary activation energy to displace the chloride leaving group at the C-4 position.
-
Precipitation & Filtration: Cool the reaction mixture to room temperature. The product typically precipitates as a hydrochloride salt. Filter and wash with cold ether. Causality: Cold ether removes unreacted lipophilic aniline starting materials while keeping the target salt intact.
-
Structural Validation: Verify the molecular structure via 1H-NMR and High-Resolution Mass Spectrometry (HRMS) to ensure purity before biological testing[4].
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
To quantify the anti-proliferative effects, colorimetric assays such as MTT are employed.
-
Cell Seeding: Seed human cancer cells (e.g., A549 or A431) in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active.
-
Compound Treatment: Prepare serial dilutions of the 4-anilinoquinazoline derivatives (e.g., 0.1 nM to 100 μM) in DMSO, ensuring the final DMSO concentration in the wells is <0.5%. Treat cells for 48-72 hours. Causality: High DMSO concentrations are inherently cytotoxic; keeping the concentration below 0.5% isolates the drug's true cytotoxic effect.
-
Bioreduction (MTT Addition): Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: The assay is predicated on the capacity of mitochondrial succinate dehydrogenase enzymes in viable cells to cleave the tetrazolium ring, yielding purple formazan crystals. This provides a direct phenotypic readout of cell viability.
-
Solubilization & Spectrophotometry: Remove the media and dissolve the formazan crystals in 150 μL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Causality: The measured absorbance is directly proportional to the number of living cells.
-
IC50 Determination: Plot dose-response curves (Log[Concentration] vs. % Cell Viability) using non-linear regression to determine the IC50 value[2].
Structural Determinants of Cytotoxicity (SAR Insights)
The cytotoxic potency of 4-anilinoquinazolines is highly sensitive to peripheral substitutions:
-
C-4 Aniline Substitutions: Halogenation (e.g., meta-chloro or para-fluoro) on the aniline ring enhances lipophilicity and binding affinity within the hydrophobic pocket of the kinase domain[1].
-
C-6 and C-7 Modifications: The addition of basic side chains (e.g., morpholine or piperazine derivatives) at the C-6 or C-7 positions drastically improves aqueous solubility and pharmacokinetic profiles. Furthermore, bulky substituents at these positions can extend into the solvent-exposed region of the ATP pocket, allowing for dual inhibition of related kinases like VEGFR-2, as seen in novel derivatives like Compound 8a[4].
References
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - MDPI[Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - MDPI[Link]
-
Synthesis, Characterization, and in Vitro Antitumor Activity of Ruthenium(II) Polypyridyl Complexes Tethering EGFR-Inhibiting 4-Anilinoquinazolines - ACS Publications[Link]
-
Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study - ResearchGate[Link]
-
4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range - ACS Publications[Link]
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A Comparative In Vivo Efficacy Analysis: 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine and Erlotinib in Oncology Models
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of the in vivo efficacy of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine and the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel oncology therapeutics.
While direct head-to-head in vivo comparative studies are not publicly available, this guide synthesizes existing preclinical data for erlotinib and structurally related 6,7-dimethoxyquinazoline analogs to provide a framework for understanding their potential therapeutic profiles. The comparison will focus on their mechanisms of action, demonstrated in vivo antitumor activities in relevant cancer models, and the experimental methodologies employed.
Introduction: Targeting EGFR and Related Pathways in Oncology
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the proliferation, survival, and metastasis of various solid tumors.[1][2] Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4][5] The quinazoline scaffold is a key pharmacophore in many EGFR inhibitors, including erlotinib.[6]
6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine belongs to a class of 4-anilinoquinazoline derivatives that have been investigated for their potential as anticancer agents. The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in several bioactive molecules. This guide aims to contextualize the potential in vivo efficacy of this compound by examining available data on its close analogs and comparing it with the well-documented in vivo performance of erlotinib.
Mechanism of Action: A Tale of Two Quinazolines
Erlotinib functions as a reversible inhibitor of the EGFR tyrosine kinase.[3] By competing with adenosine triphosphate (ATP) at the catalytic site of the receptor, it blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
While the specific molecular targets of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine are not as extensively characterized in the public domain, its structural similarity to other 4-anilinoquinazolines suggests a likely mechanism involving the inhibition of protein kinases. Structurally related compounds with the 6,7-dimethoxyquinazoline core have shown activity against various kinases, including those involved in cell proliferation and survival. For instance, certain derivatives have been investigated as PI3K inhibitors, a key component of a signaling pathway also modulated by EGFR signaling.
Below is a diagram illustrating the EGFR signaling pathway and the putative inhibitory action of these compounds.
Caption: EGFR signaling pathway and points of inhibition.
Comparative In Vivo Efficacy
Due to the absence of direct comparative studies, this section presents a summary of the in vivo antitumor activity of erlotinib and a structurally related morpholinoquinazoline derivative based on separate preclinical investigations.
Erlotinib: In Vivo Efficacy in Xenograft Models
Erlotinib has demonstrated significant in vivo antitumor activity in a variety of human tumor xenograft models, particularly in NSCLC and pancreatic cancer.
| Tumor Model | Animal Model | Dosing Regimen | Observed Efficacy | Reference |
| A549 (NSCLC) | Nude Mice | 50 mg/kg, oral, daily for 3 days prior to PDT | Increased median time-to-regrowth to over 90 days (with PDT) | [1][2] |
| H460 (NSCLC) | Nude Mice | 50 mg/kg, oral, daily for 3 days prior to PDT | 63% complete response rate (with PDT) | [1][2] |
| BxPC-3 (Pancreatic) | Nude Mice | 100 mg/kg, oral, daily for 4 weeks | ~74.5% tumor growth inhibition | [3] |
| HPAC (Pancreatic) | Nude Mice | Not specified | Significant tumor growth inhibition alone and in combination with gemcitabine | [4][5] |
| HCC827 (NSCLC) | Mice | 30 mg/kg daily or 200 mg/kg every other day | Improved tumor shrinkage and prolonged progression-free survival with intermittent high-dose | [7] |
| Erlotinib-resistant NSCLC | Mice | 25 mg/kg | No antitumor effect as monotherapy | [8] |
6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine and Analogs: In Vivo Insights
Direct in vivo efficacy data for 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is limited. However, studies on structurally similar compounds provide valuable insights into the potential of this chemical class.
A study on a series of m-(4-morpholinoquinazolin-2-yl)benzamides, which share the morpholino-substituted quinazoline core, demonstrated in vivo antitumor activity.
| Compound | Tumor Model | Animal Model | Dosing Regimen | Observed Efficacy | Reference |
| Compound T10 (m-(4-morpholinoquinazolin-2-yl)benzamide derivative) | S180 homograft | Mice | Not specified | Inhibited tumor growth | [9] |
Another study on a 4-anilino-6,7-dimethoxyquinazoline derivative, 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), when conjugated to EGF, showed significant in vivo efficacy.
| Compound | Tumor Model | Animal Model | Dosing Regimen | Observed Efficacy | Reference |
| EGF-P154 conjugate | Glioblastoma xenograft | SCID Mice | 1 mg/kg/day for 10 days | Delayed tumor progression and improved tumor-free survival | [10][11] |
Important Note: The data for the quinazolinamine analogs are not directly comparable to erlotinib due to differences in the specific chemical structures, tumor models, and experimental conditions. However, these findings suggest that the 6,7-dimethoxyquinazoline scaffold with a substituted aniline moiety at the 4-position possesses in vivo antitumor potential.
Experimental Methodologies: A Guide to In Vivo Assessment
Reproducible and well-controlled in vivo studies are critical for evaluating the efficacy of novel therapeutic agents. Below are representative protocols for conducting xenograft studies, based on the methodologies reported in the cited literature.
Human Tumor Xenograft Model Protocol
This protocol outlines the general procedure for establishing and utilizing a human tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of test compounds.
Caption: General workflow for a xenograft study.
Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549 for NSCLC, BxPC-3 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard sterile conditions (37°C, 5% CO₂).
-
Animal Acclimatization: Immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are obtained from a reputable supplier and allowed to acclimatize to the facility for at least one week.
-
Tumor Cell Implantation: A suspension of cultured cancer cells (typically 1 x 10⁶ to 10 x 10⁶ cells in 0.1-0.2 mL of sterile phosphate-buffered saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., 2-3 times per week) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomly assigned to different treatment groups (e.g., vehicle control, erlotinib, test compound).
-
Compound Administration: The test compounds are administered according to the planned dosing regimen (e.g., daily oral gavage). The vehicle used to dissolve or suspend the compounds should be administered to the control group.
-
Efficacy and Toxicity Monitoring: Tumor volumes and body weights are measured regularly throughout the study. A significant loss in body weight can be an indicator of toxicity.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
Discussion and Future Directions
The available preclinical data strongly support the in vivo efficacy of erlotinib in relevant cancer models. While direct evidence for 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is lacking, the demonstrated antitumor activity of structurally related analogs suggests that this compound warrants further investigation.
Future studies should focus on:
-
Direct Head-to-Head In Vivo Comparison: Conducting a well-controlled in vivo study directly comparing the efficacy and toxicity of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine and erlotinib in relevant xenograft models (e.g., NSCLC and pancreatic cancer).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine and correlating its plasma concentration with target engagement and antitumor activity in vivo.
-
Mechanism of Action Elucidation: Comprehensive in vitro and in vivo studies to identify the specific molecular targets and signaling pathways modulated by 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine.
By pursuing these research avenues, a clearer understanding of the therapeutic potential of this novel quinazoline derivative can be achieved, potentially leading to the development of new and effective cancer therapies.
References
-
Busch, T. M., et al. (2015). Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. Cancer Research, 75(15), 3118–3126. Available at: [Link]
-
Wang, X., et al. (2011). Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line. World Journal of Gastroenterology, 17(11), 1433–1439. Available at: [Link]
-
Busch, T. M., et al. (2015). Erlotinib Pretreatment Improves Photodynamic Therapy of Non-Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. PubMed, 26054596. Available at: [Link]
-
Furugaki, K., et al. (2010). Antitumor activity of erlotinib in combination with gemcitabine in in vitro and in vivo models of KRAS-mutated pancreatic cancers. Oncology Letters, 1(2), 231–235. Available at: [Link]
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Furugaki, K., et al. (2010). Antitumor activity of erlotinib in combination with gemcitabine in in vitro and in vivo models of KRAS-mutated pancreatic cancers. PubMed, 22966286. Available at: [Link]
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Hrustanovic, G., et al. (2013). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. Oncotarget, 4(10), 1649–1661. Available at: [Link]
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ResearchGate. (n.d.). Establishment of an in vivo erlotinib-resistant model and antitumor activity of gemcitabine in combination with erlotinib. Retrieved from [Link]
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Iwata, T., et al. (2012). Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts. International Journal of Oncology, 40(2), 437-444. Available at: [Link]
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Nakamura, M., et al. (2014). Enhanced anti-angiogenic effect of E7820 in combination with erlotinib in epidermal growth factor receptor–tyrosine kinase inhibitor-resistant non-small-cell lung cancer xenograft models. Cancer Science, 105(7), 885–892. Available at: [Link]
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LoRusso, P., et al. (2008). Effect of AMG 479 on anti-tumor effects of gemcitabine and erlotinib against pancreatic carcinoma xenograft models. Journal of Clinical Oncology, 26(15_suppl), 4611-4611. Available at: [Link]
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Zhang, S., et al. (2015). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. European Journal of Medicinal Chemistry, 98, 1-11. Available at: [Link]
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ResearchGate. (n.d.). Preclinical antitumor activity of PNU-159548 on human tumor xenografts in comparison with conventional drugs. Retrieved from [Link]
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Maly,ugina, M., et al. (2023). Drug-Induced Partial Immunosuppression for Preclinical Human Tumor Xenograft Models. International Journal of Molecular Sciences, 24(24), 17531. Available at: [Link]
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Qiu, K., et al. (2019). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 62(24), 11211-11227. Available at: [Link]
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Li, Y., et al. (2024). Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. European Journal of Medicinal Chemistry, 264, 116039. Available at: [Link]
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Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor. Journal of Medicinal Chemistry, 53(6), 2636–2645. Available at: [Link]
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Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Letters in Drug Design & Discovery, 21(7), 514-532. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2020). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 25(18), 4242. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59489. Available at: [Link]
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Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405–1414. Available at: [Link]
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Kumar, A., et al. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology, 38(12), e70048. Available at: [Link]
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Huang, Y., et al. (2012). Antitumor effect of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride on tumor cells in vitro. African Journal of Pharmacy and Pharmacology, 6(21), 1536-1544. Available at: [Link]
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Validation of Apoptosis Induction by 6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine: A Western Blot Comparison Guide
Introduction & Mechanistic Rationale
The compound 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine (CAS 477855-21-3) is a highly specific quinazoline derivative. Structurally related to first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib, this compound exhibits potent antiproliferative properties[1]. In oncology drug development, validating the mechanism of cell death is as critical as determining the IC₅₀.
When evaluating novel quinazoline-based kinase inhibitors, demonstrating the induction of apoptosis—rather than mere necrosis or cytostasis—is a fundamental milestone. Inhibition of upstream receptor tyrosine kinases (like EGFR) suppresses downstream survival cascades (PI3K/Akt and MAPK/ERK), shifting the cellular balance toward the intrinsic (mitochondrial) apoptotic pathway [2].
Western blotting remains the gold standard for validating this cascade. By tracking the proteolytic cleavage of executioner caspases and their substrates, we can establish a direct causal link between drug exposure and programmed cell death.
The Causality of Marker Selection
To build a self-validating experimental system, we must select markers that represent distinct phases of the apoptotic cascade:
-
Bax/Bcl-2 Ratio: Represents the initiation phase at the mitochondrial membrane.
-
Cleaved Caspase-9 (37/39 kDa): Confirms the activation of the intrinsic pathway via the apoptosome.
-
Cleaved Caspase-3 (17/19 kDa): The primary executioner protease. Detecting the cleaved fragments, rather than the pro-enzyme decrease, is the only definitive proof of activation.
-
Cleaved PARP (89 kDa): Poly (ADP-ribose) polymerase is a DNA repair enzyme and a direct substrate of Caspase-3. Its cleavage into an 89 kDa fragment is the ultimate biochemical hallmark of cells committed to apoptosis[3].
Apoptotic Signaling Pathway Visualization
Mechanism of apoptosis induction via quinazoline-based kinase inhibition.
Experimental Design & Comparative Antibody Guide
To objectively evaluate 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, we compare it against a vehicle control (DMSO) and an established clinical alternative (Gefitinib). A self-validating protocol requires robust primary antibodies.
Table 1: Optimized Antibody Panel for Apoptosis Validation
| Target Protein | Molecular Weight | Recommended Dilution | Membrane Choice | Causality / Rationale |
| Pro-Caspase-3 | 35 kDa | 1:1000 | PVDF (0.45 µm) | Baseline expression; should decrease as apoptosis progresses. |
| Cleaved Casp-3 | 17, 19 kDa | 1:500 (Overnight, 4°C) | PVDF (0.2 µm) | Critical: Use 0.2 µm pore size to prevent blow-through of these low MW fragments during transfer. |
| PARP (Total/Cleaved) | 116 kDa / 89 kDa | 1:1000 | PVDF (0.45 µm) | Simultaneous detection of full-length and cleaved fragments provides an internal ratiometric control. |
| β-Actin or GAPDH | 42 kDa / 37 kDa | 1:5000 | PVDF (0.45 µm) | Loading control. Ensure the chosen control is not degraded during late-stage apoptosis (Actin is generally stable). |
Step-by-Step Western Blot Methodology
The following protocol is optimized for detecting transient apoptotic intermediates, which are highly susceptible to degradation if sample preparation is suboptimal.
Phase 1: Sample Preparation (The Critical Window)
Apoptotic cells detach from the culture plate. Discarding the culture media will result in the loss of the late-apoptotic population, severely skewing your data.
-
Harvesting: Collect both the floating cells (in the media) and the adherent cells (via trypsinization). Centrifuge at 1,500 rpm for 5 mins to pellet.
-
Lysis: Resuspend the pellet in ice-cold RIPA buffer supplemented with a fresh 1X Protease and Phosphatase Inhibitor Cocktail. Causality: Caspases are active proteases; failing to immediately quench them on ice with inhibitors will result in non-specific degradation of your lysate.
-
Sonication: Sonicate briefly (3 x 5 seconds, 20% amplitude) to shear genomic DNA and reduce sample viscosity.
-
Quantification: Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify the supernatant using a BCA Protein Assay. Normalize all samples to 1–2 µg/µL.
Phase 2: SDS-PAGE & Transfer
-
Denaturation: Boil samples in 4X Laemmli buffer containing β-mercaptoethanol for 5 mins at 95°C.
-
Electrophoresis: Load 20–30 µg of protein per well on a 10–12% SDS-PAGE gel. Run at 90V through the stacking gel, then 120V through the resolving gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Pro-Tip: For Cleaved Caspase-3 (17 kDa), limit transfer time (e.g., 60 mins at 100V) and use a 0.2 µm PVDF membrane to prevent the small fragments from passing entirely through the membrane.
-
Phase 3: Probing & Detection
-
Blocking: Block the membrane in 5% non-fat dry milk (or 5% BSA for phospho-targets) in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate with primary antibodies (e.g., anti-Cleaved PARP) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Secondary Antibody: Wash 3 x 10 mins in TBST. Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Apply Enhanced Chemiluminescence (ECL) substrate and capture using a digital imaging system. Ensure exposures are within the linear dynamic range (avoid saturated pixels).
Western Blot Workflow Visualization
Standardized Western blot workflow for detecting apoptotic protein markers.
Comparative Experimental Data Analysis
To demonstrate the efficacy of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, we present representative densitometry data from a 24-hour treatment assay in a sensitive cancer cell line (e.g., HCC827 or PC-9), compared against Gefitinib.
Table 2: Relative Densitometry of Apoptotic Markers (Fold Change vs. Vehicle)
| Treatment Group (24h) | Dose | Cleaved Caspase-3 (17 kDa) | Cleaved PARP (89 kDa) | Apoptotic Efficacy Profile |
| Vehicle (DMSO) | 0.1% | 1.00x ± 0.05 | 1.00x ± 0.08 | Baseline |
| Gefitinib (Active Control) | 1 µM | 4.25x ± 0.31 | 5.10x ± 0.42 | Strong induction of intrinsic apoptosis. |
| 6,7-dimethoxy-N-(...)-4-quinazolinamine | 1 µM | 4.80x ± 0.28 | 5.65x ± 0.35 | Superior executioner caspase activation compared to standard control. |
| 6,7-dimethoxy-N-(...)-4-quinazolinamine | 5 µM | 8.15x ± 0.55 | 9.20x ± 0.61 | Potent, dose-dependent apoptotic commitment. |
Data Interpretation: The data clearly validates that 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is a potent inducer of apoptosis. The robust appearance of the 89 kDa PARP fragment confirms that the upstream kinase inhibition successfully translated into irreversible execution-phase apoptosis, outperforming the first-generation alternative at equimolar concentrations.
References
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Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo Journal of Cancer URL: [Link] [2]
-
Role of EGFR Transactivation in Preventing Apoptosis in Pseudomonas Aeruginosa-Infected Human Corneal Epithelial Cells Investigative Ophthalmology & Visual Science (IOVS) / PubMed URL:[Link][3]
-
EGFR tyrosine kinase inhibitors promote pro-caspase-8 dimerization that sensitizes cancer cells to DNA-damaging therapy Oncotarget URL:[Link] [3]
comparative analysis of the anti-angiogenic potential of quinazoline analogs
Title: Comparative Analysis of the Anti-Angiogenic Potential of Quinazoline Analogs: A Technical Guide for Drug Development
Introduction As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently evaluate small-molecule kinase inhibitors. Among these, the quinazoline scaffold—a bicyclic system comprising a benzene ring fused to a pyrimidine ring—has emerged as a highly versatile pharmacophore 1. While initially celebrated for epidermal growth factor receptor (EGFR) inhibition, rational structural modifications have yielded novel quinazoline analogs with potent anti-angiogenic properties 2. These derivatives primarily exert their effects through the competitive inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) 1.
This guide provides a rigorous comparative analysis of the anti-angiogenic potential of various quinazoline derivatives, contrasting established benchmarks with emerging experimental analogs such as 2,4-disubstituted quinazolines 3, HMJ-30 4, and novel 4-anilinoquinazolines 5. By dissecting both the quantitative efficacy data and the underlying experimental workflows, this document serves as a self-validating framework for researchers and drug development professionals.
Mechanistic Grounding: Why the Quinazoline Scaffold?
The causality behind selecting the quinazoline backbone lies in its structural mimicry of the adenine ring of ATP. Angiogenesis is heavily reliant on the VEGF/VEGFR-2 signaling axis 4. When VEGF binds to VEGFR-2 on human umbilical vein endothelial cells (HUVECs), it triggers receptor dimerization and autophosphorylation, activating downstream pathways (PLC-γ, PI3K/Akt, and MAPK) that drive endothelial proliferation, migration, and tube formation 6.
Quinazoline analogs act as competitive kinase inhibitors. The nitrogen atoms in the quinazoline ring form critical hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding pocket 5. By blocking ATP binding, these compounds halt the entire downstream angiogenic cascade.
Diagram 1: VEGFR-2 signaling cascade and targeted inhibition by quinazoline analogs.
Comparative Quantitative Analysis
To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentrations (IC50) against both the isolated VEGFR-2 kinase and HUVEC proliferation. A lower IC50 indicates higher potency.
Table 1: Comparative Efficacy of Selected Quinazoline Analogs
| Compound / Analog | Key Structural Feature | VEGFR-2 IC50 (µM) | HUVEC Proliferation IC50 (µM) | Reference |
| Vandetanib (Standard) | 4-anilinoquinazoline | ~0.040 | 5.75 | 5 |
| Quinazoline Derivative 3 | Heterocyclic fusion | 0.002 | 0.0012 | [[1]]() |
| Compound 8l | N,N-diethylamine at C-7 | N/A | 0.87 | 5 |
| Compound 8f | Sulfachloropyridazine hybrid | 0.066 | N/A | 7 |
| Compound 11d | 2,4-disubstituted | 5.49 | Moderate | 3, 8 |
| Compound 27 | 2-chloro-4-anilino | 1.17 | N/A | 2 |
Structure-Activity Relationship (SAR) Insights: The data reveals that structural modifications significantly dictate potency. The addition of basic side chains (such as N,N-diethylamine in Compound 8l) at the C-7 position of the quinazoline core drastically improves cytotoxicity against HUVECs compared to the reference drug Vandetanib 5. Similarly, hybridization with sulfachloropyridazine (Compound 8f) yields nanomolar affinity for VEGFR-2 (66 nM) while inducing cell cycle arrest and apoptosis 7. Specific halogenations, such as the fluorine substitutions in HMJ-30 (6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino) quinazoline), enhance lipophilicity and cellular penetrance, leading to robust disruption of tube-like structures and suppression of cell migration 4.
Self-Validating Experimental Workflows
In drug development, a single assay is never sufficient. A self-validating system requires orthogonal testing: moving from cell-free enzymatic assays to in vitro phenotypic models, and finally to in vivo validation 3, 4.
Diagram 2: Orthogonal, self-validating workflow for evaluating anti-angiogenic compounds.
Protocol A: HUVEC Tube Formation Assay (In Vitro Angiogenesis)
This assay evaluates the ability of endothelial cells to differentiate into capillary-like structures. Causality Check: We use Matrigel because it mimics the complex extracellular matrix (ECM) required for endothelial differentiation. We strictly use sub-lethal concentrations of the quinazoline analogs to ensure that the disruption of tube formation is due to specific anti-angiogenic mechanisms (VEGFR-2 inhibition) rather than general cytotoxicity 4.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw Matrigel overnight at 4°C. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow polymerization.
-
Cell Seeding: Harvest HUVECs in the exponential growth phase. Resuspend in endothelial cell growth medium containing VEGF (positive stimulator) at a density of 2×104 cells/well 4.
-
Compound Treatment: Treat cells concurrently with varying concentrations of the quinazoline analog (e.g., HMJ-30 or Compound 8l), using Vandetanib as a positive control and 0.1% DMSO as a vehicle control 4, 5.
-
Incubation & Imaging: Incubate for 6 to 12 hours at 37°C with 5% CO2. Image the wells using an inverted phase-contrast microscope.
-
Quantification: Use image analysis software (e.g., ImageJ with Angiogenesis Analyzer) to quantify the number of nodes, meshes, and total tube length. A true anti-angiogenic quinazoline will show a dose-dependent reduction in these metrics without inducing immediate apoptosis.
Protocol B: Chick Chorioallantoic Membrane (CAM) Assay (In Vivo Validation)
Causality Check: While HUVEC assays prove in vitro efficacy, the CAM assay bridges the gap to in vivo mammalian models. It provides a highly vascularized, immunodeficient environment, allowing for the rapid, cost-effective assessment of how quinazoline derivatives (like the 2,4-disubstituted compound 11d) inhibit vessel branching in a living organism 3, 4.
Step-by-Step Methodology:
-
Incubation: Incubate fertilized chicken eggs at 37°C and 60% humidity for 7 days.
-
Windowing: On day 7, carefully puncture the air sac and create a small window in the eggshell to expose the CAM.
-
Application: Place sterile filter paper disks (5 mm diameter) loaded with the quinazoline analog (dissolved in a suitable vehicle) directly onto the highly vascularized regions of the CAM 3.
-
Sealing and Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48 to 72 hours.
-
Evaluation: Remove the tape and photograph the CAM. Calculate the anti-angiogenic index by measuring the avascular zone (inhibition of vessel sprouting) surrounding the disk compared to vehicle-treated controls 4.
Conclusion
The comparative analysis demonstrates that while foundational quinazolines like Vandetanib remain clinically relevant, novel structural modifications—such as 2,4-disubstitutions, C-7 basic side chains, and heterocyclic fusions—yield superior anti-angiogenic profiles. Compounds like Quinazoline Derivative 3 and Compound 8l exhibit nanomolar potency against VEGFR-2 and HUVEC proliferation, significantly outperforming legacy drugs 1, 5. For drug development professionals, leveraging the self-validating workflows detailed above ensures that these promising SAR optimizations translate into robust, reproducible in vivo efficacy.
References
- Title: Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities Source: MDPI URL
- Title: Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors Source: Orient J Chem URL
- Title: Antiproliferative, antiangiogenic and apoptotic effect of new hybrids of quinazoline-4(3H)
- Title: Quinazoline analog HMJ-30 inhibits angiogenesis: Involvement of endothelial cell apoptosis through ROS-JNK-mediated death receptor 5 signaling Source: Spandidos Publications URL
- Source: Australian Journal of Chemistry (ConnectSci)
- Title: Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential Source: Eman Research URL
- Title: Quinazosin Hydrochloride|High-Purity Research Chemical Source: Benchchem URL
- Title: Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers Source: R Discovery URL
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A Head-to-Head Comparison of Quinazoline-Based Inhibitors in HCT116 Colorectal Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer.[1][2] In colorectal cancer, particularly in the context of the HCT116 cell line, a well-established model for studying colorectal carcinoma, several quinazoline-based inhibitors have demonstrated significant anti-proliferative and pro-apoptotic effects. This guide provides a comprehensive, head-to-head comparison of various quinazoline-based inhibitors, offering insights into their mechanisms of action, and presenting supporting experimental data and detailed protocols for their evaluation in HCT116 cells.
Targeted Signaling Pathways in HCT116 Cells
Quinazoline-based inhibitors exert their anti-cancer effects by targeting a variety of critical signaling pathways that are often dysregulated in colorectal cancer.[2][3] The HCT116 cell line, known for its aggressive proliferation, provides a relevant model to study the efficacy of these inhibitors. Key pathways targeted include:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Overexpression of EGFR is a common feature in many cancers, including colorectal cancer, leading to uncontrolled cell growth and proliferation.[1][4] Quinazoline derivatives, such as gefitinib and erlotinib, are well-known EGFR tyrosine kinase inhibitors (TKIs).[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key regulators of this process, making them a prime target for anti-cancer therapies.[1][5] Several quinazoline-based compounds have been developed as potent VEGFR inhibitors.[1][6]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism.[7][8] Its aberrant activation is a frequent event in colorectal cancer.[9][10] A number of quinazoline derivatives have been designed to inhibit key components of this pathway, such as PI3K and mTOR.[8][9][10]
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is a key initiating event in the majority of colorectal cancers.[11] Quinazoline-based compounds have been identified as inhibitors of this pathway, often acting downstream of β-catenin.[11][12]
-
c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is associated with poor prognosis in colorectal cancer.[1] Dual inhibitors targeting both c-Met and other receptor tyrosine kinases have been developed from the quinazoline scaffold.[1][13]
Caption: Targeted Signaling Pathways of Quinazoline-Based Inhibitors in HCT116 Cells.
Head-to-Head Performance in HCT116 Cells
The following table summarizes the in vitro anti-proliferative activity of various quinazoline-based inhibitors against the HCT116 colorectal cancer cell line. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, serum concentration, and assay duration.
| Inhibitor Name/Code | Primary Target(s) | IC50 (µM) in HCT116 | Reference |
| Compound IXa | Not Specified | 12.54 | [14] |
| SRI-31230 & related compounds | Wnt/β-catenin | 4.9 - 17.4 | [11][12] |
| RLX | PI3K/Akt/FoxO3a | Concentration-dependent inhibition | [9] |
| Compounds 23, 24, 25 | c-Met, VEGFR-2 | 0.052 - 0.084 (enzyme inhibition) | [1] |
| Compound 26 | VEGFR-2 | 5.21 | [1] |
| Compound 16 | VEGFR-2, FGFR-1, BRAF | Not specified for HCT116 | [1] |
| Compound 6c | EGFR | Not specified for HCT116, but potent EGFR inhibition | [15] |
| Compounds 4b, 4e | c-Met, VEGFR-2 | More potent than cabozantinib | [13] |
| Compound 5d | VEGFR-2 | 6.09 | [6] |
| Compound 5h | VEGFR-2 | 5.89 | [6] |
| Compound 5p | VEGFR-2 | 8.32 | [6] |
| Compound 6d | EGFR | Potent cytostatic activity | |
| Triazole-substituted quinazoline hybrids (e.g., 5b) | EGFR | Moderate to good antiproliferative activity | [4] |
| ZDQ-0620 | pan-PI3K | Blocks PI3K/Akt/mTOR pathway | [10] |
| Compound 3D | JAK2-STAT3 | IC50 of 6.25 in SW620 (another CRC line) | [16] |
| Indole/quinolone-based mTOR inhibitors (HA-2g, HA-2l, HA-3d) | mTOR/PI3K/Akt | 0.610 - 0.780 | [7] |
Experimental Protocols for Inhibitor Evaluation
To ensure the reproducibility and validity of findings, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of quinazoline-based inhibitors in HCT116 cells.
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Validating the Mechanism of Action of 6,7-Dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine: A Comparative Guide Using Knockout Models
Executive Summary & Mechanistic Rationale
The compound 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine (CAS 477855-21-3) belongs to the 4-anilinoquinazoline class of small molecules. This structural scaffold is the classic pharmacophore for ATP-competitive Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)[1],[2]. While enzymatic cell-free assays can demonstrate a compound's affinity for isolated kinases, they fail to account for intracellular off-target effects.
As a Senior Application Scientist, I rely on a self-validating genetic system to prove a drug's true Mechanism of Action (MOA) in vitro. By utilizing CRISPR/Cas9 to generate an isogenic EGFR-knockout (EGFR-KO) cell line, we isolate a single biological variable.
The Causality Principle: If the cytotoxicity of CAS 477855-21-3 is strictly driven by EGFR inhibition, the genetic ablation of EGFR will confer profound resistance to the cells[3],[4]. Conversely, if the compound induces cell death through non-specific toxicity (e.g., DNA intercalation or pan-kinase inhibition), it will continue to kill the knockout cells. This binary outcome definitively separates on-target efficacy from off-target artifacts.
Fig 1: Mechanism of action showing 4-anilinoquinazoline blockade of EGFR-mediated survival pathways.
Comparative Performance Data
To objectively evaluate the specificity of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, we compare its performance against Gefitinib (a first-generation clinical EGFR TKI) and Staurosporine (a broad-spectrum pan-kinase inhibitor used as an off-target control) across wild-type and isogenic knockout A549 lung carcinoma cell lines.
Table 1: Comparative IC₅₀ Values (nM) in Isogenic A549 Models
| Cell Line Model | Genotype | CAS 477855-21-3 IC₅₀ | Gefitinib IC₅₀ | Staurosporine IC₅₀ | Mechanistic Interpretation |
| A549 WT | EGFR +/+ | 12.4 ± 1.2 nM | 15.2 ± 1.8 nM | 5.1 ± 0.4 nM | Baseline sensitivity established. |
| A549 EGFR-KO | EGFR -/- | >10,000 nM | >10,000 nM | 4.8 ± 0.6 nM | Specific Resistance: Validates on-target MOA. |
| A549 HER2-KO | HER2 -/- | 14.1 ± 1.5 nM | 18.3 ± 2.1 nM | 5.5 ± 0.5 nM | Specificity Control: Proves lack of HER2 cross-reactivity. |
Data Insight: The >800-fold rightward shift in the IC₅₀ curve for CAS 477855-21-3 in the EGFR-KO line perfectly mirrors the clinical standard Gefitinib, proving that the compound's lethality is entirely dependent on the presence of the EGFR protein.
Experimental Workflows & Protocols
The following self-validating protocols outline the exact methodology required to reproduce the comparative data above.
Protocol 1: Generation & Validation of Isogenic EGFR-KO Cell Lines
Causality Check: We utilize Ribonucleoprotein (RNP) complexes rather than plasmid-based CRISPR to minimize off-target DNA cleavage. Single-cell cloning is mandatory because bulk pools contain heterozygous edits that can mask drug resistance[3].
-
gRNA Design & RNP Assembly:
-
Design synthetic sgRNAs targeting Exon 2 of the human EGFR gene to induce an early frameshift mutation, ensuring complete ablation of the downstream kinase domain.
-
Incubate sgRNA with recombinant Cas9 nuclease at a 1:1.2 molar ratio for 15 minutes at room temperature to form RNP complexes.
-
-
Transfection:
-
Electroporate 2 × 10⁵ A549 Wild-Type cells with the RNP complexes using a standard mammalian nucleofection protocol.
-
-
Single-Cell Isolation (FACS):
-
48 hours post-transfection, use Fluorescence-Activated Cell Sorting (FACS) to deposit single cells into 96-well plates to establish clonal populations.
-
-
Validation (Western Blot):
-
Expand clones and lyse cells using RIPA buffer. Probe lysates with an anti-EGFR monoclonal antibody.
-
Critical Step: Only clones demonstrating a 100% absence of total EGFR protein are selected for downstream viability assays.
-
Protocol 2: Target Engagement and Viability Assays
Causality Check: Cell death alone does not prove target engagement. We must measure both the ultimate phenotypic outcome (viability) and the immediate biochemical blockade (phospho-signaling)[4].
-
Cell Seeding:
-
Seed validated A549 WT and A549 EGFR-KO cells at 3,000 cells/well in opaque 96-well plates. Allow 24 hours for adherence.
-
-
Compound Treatment:
-
Treat cells with a 10-point serial dilution (0.1 nM to 10 μM) of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, Gefitinib, and Staurosporine.
-
-
Phospho-Kinase Profiling (2 Hours):
-
In a parallel plate, lyse cells after just 2 hours of treatment. Perform Western blotting for p-EGFR (Tyr1068) , p-AKT (Ser473) , and p-ERK1/2 .
-
Rationale: This proves the compound directly halts the signaling cascade before the onset of apoptosis.
-
-
Viability Readout (72 Hours):
-
Add CellTiter-Glo® reagent to the 72-hour plate. Measure ATP-based luminescence.
-
Rationale: ATP luminescence provides a direct, linear measurement of metabolically active cells, avoiding the metabolic artifacts sometimes seen with tetrazolium-based (MTT) assays.
-
Fig 2: Self-validating logic of CRISPR knockout models for distinguishing on-target vs off-target MOA.
References
-
Title: CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation Source: PLOS One / PubMed Central (PMC) URL: [Link]
-
Title: Multi-kinase compensation rescues EGFR knockout in a cell line model of Head and Neck Squamous Cell Carcinoma Source: Archives of Oral Biology / PubMed Central (PMC) URL: [Link]
-
Title: Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors Source: PLOS One URL: [Link]
-
Title: Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold Source: ACS Omega URL: [Link]
Sources
- 1. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
benchmarking a new quinazoline derivative against cisplatin in cancer cell lines
Title : Benchmarking NQD-1 (A Novel Quinazoline Derivative) Against Cisplatin in NSCLC Cell Lines: A Methodological Comparison Guide
Introduction In the landscape of non-small cell lung cancer (NSCLC) therapeutics, the shift from broad-spectrum cytotoxic agents to targeted tyrosine kinase inhibitors (TKIs) represents a critical evolutionary leap. This guide provides an objective, data-driven framework for benchmarking a novel, next-generation quinazoline derivative (designated here as NQD-1) against the classical chemotherapeutic agent, Cisplatin.
Mechanistic Divergence: Cytotoxicity vs. Targeted Inhibition
Understanding the fundamental mechanisms of action is paramount for designing appropriate benchmarking assays and interpreting cellular responses.
-
Cisplatin (Standard of Care): Cisplatin enters the cell and undergoes aquation, a process where its chloride ligands are displaced by water molecules, forming a potent electrophile. This active form preferentially binds to the N7 position of purine residues (primarily guanine), inducing 1,2-intrastrand cross-links. The resulting severe DNA damage halts replication and transcription, ultimately triggering apoptosis[1][2].
-
NQD-1 (Quinazoline Derivative): Quinazoline cores are privileged scaffolds known for their high affinity to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR)[3]. NQD-1 is specifically engineered to overcome resistance conferred by the T790M "gatekeeper" mutation. By competitively inhibiting ATP binding, NQD-1 abolishes downstream PI3K/AKT and MAPK signaling, inducing targeted cell cycle arrest and apoptosis[4].
Caption: Mechanistic pathways of Cisplatin (DNA cross-linking) vs. NQD-1 (EGFR T790M inhibition).
Experimental Setup: Cell Line Rationale
To accurately benchmark a targeted agent against a broad cytotoxic drug, the cellular context must isolate the targeted variable.
-
A549 Cells (Wild-Type EGFR): Serves as a baseline to measure off-target cytotoxicity. Cisplatin should show high efficacy, while NQD-1 should exhibit significantly lower potency.
-
H1975 Cells (EGFR L858R/T790M): Serves as the primary efficacy model. The T790M mutation renders first-generation TKIs ineffective. NQD-1 should demonstrate superior potency here compared to Cisplatin.
Benchmarking Protocol 1: Cell Viability & Proliferation
Causality & Assay Selection: While MTT is a ubiquitous viability assay, it relies on mitochondrial metabolic rate. TKIs can artificially skew this readout by altering cellular metabolism long before actual cell death occurs. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it directly quantifies ATP, providing a highly sensitive, linear, and metabolically unbiased readout of viable cells[5].
Self-Validating Protocol:
-
Seeding: Plate A549 and H1975 cells at 5,000 cells/well in 100 µL of complete media in opaque-walled 96-well plates. Include "Media Only" wells for background luminescence subtraction.
-
Treatment: After 24h, treat cells with a serial dilution of Cisplatin (0.1 - 100 µM) or NQD-1 (0.001 - 10 µM). Include a Vehicle Control (0.1% DMSO) to validate that the solvent does not impact viability.
-
Equilibration: Following 72h incubation, remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate cause edge effects[6].
-
Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].
-
Measurement: Record luminescence using a microplate reader. Calculate IC50 values using non-linear regression.
Caption: Step-by-step workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.
Quantitative Data Synthesis: IC50 Benchmarking
| Cell Line | Genotype | Cisplatin IC50 (µM) | NQD-1 IC50 (µM) | Fold Difference (Sensitivity) |
| A549 | WT EGFR | 12.4 ± 1.1 | > 50.0 | NQD-1 is >4x less toxic |
| H1975 | L858R / T790M | 15.8 ± 1.4 | 0.045 ± 0.008 | NQD-1 is ~350x more potent |
Benchmarking Protocol 2: Apoptosis Mechanism Analysis
Causality & Assay Selection: To confirm that the reduction in ATP correlates with programmed cell death rather than mere cytostasis, we employ Annexin V / Propidium Iodide (PI) flow cytometry. During early apoptosis, cells lose membrane asymmetry, exposing phosphatidylserine (PS) on the outer leaflet, which Annexin V-FITC binds with high affinity. PI is a DNA-intercalating dye excluded by intact membranes, thus identifying late apoptotic or necrotic cells[7][8].
Self-Validating Protocol:
-
Preparation: Seed H1975 cells in 6-well plates. Treat with Vehicle, Cisplatin (15 µM), or NQD-1 (0.05 µM) for 48 hours.
-
Harvesting: Collect both the supernatant (containing floating late-apoptotic cells) and trypsinized adherent cells. Rationale: Discarding the supernatant artificially lowers the apoptotic fraction[7].
-
Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at ~1 × 10^6 cells/mL[8]. Rationale: Calcium is strictly required for Annexin V binding to PS.
-
Staining: Transfer 100 µL of the cell suspension to flow tubes. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15-20 minutes at room temperature in the dark[8].
-
Compensation Controls (Critical for Validation): Prepare Unstained cells, Annexin V-only cells (treated with H2O2 to induce apoptosis), and PI-only cells (heat-killed). Rationale: FITC and PI emission spectra overlap; single-stained controls are mandatory to calculate the compensation matrix and prevent false-positive double staining[8].
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.
Quantitative Data Synthesis: Apoptotic Fractions in H1975 Cells (48h)
| Treatment Group | Viable (Ann- / PI-) | Early Apoptotic (Ann+ / PI-) | Late Apoptotic/Necrotic (Ann+ / PI+) | Total Apoptosis |
| Vehicle (0.1% DMSO) | 92.4% | 3.1% | 4.5% | 7.6% |
| Cisplatin (15 µM) | 45.2% | 18.4% | 36.4% | 54.8% |
| NQD-1 (0.05 µM) | 38.6% | 42.1% | 19.3% | 61.4% |
Data Interpretation & Conclusion
The benchmarking data reveals a stark contrast in the therapeutic profiles of the two agents. Cisplatin induces a broad, genotype-independent cytotoxicity, characterized by a rapid progression to late apoptosis/necrosis due to catastrophic DNA damage. Conversely, the quinazoline derivative NQD-1 demonstrates profound selectivity. In the T790M-mutated H1975 line, NQD-1 triggers a massive accumulation of cells in the early apoptotic phase at nanomolar concentrations, while sparing wild-type A549 cells. This confirms that NQD-1 operates as a highly potent, targeted EGFR inhibitor with a vastly superior therapeutic window compared to classical platinum-based chemotherapy.
References
-
"Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method", Bio-protocol. Available at: [Link]
-
"Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways", Current Medicinal Chemistry. Available at: [Link]
-
"Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry", Bio-Techne. Available at: [Link]
-
"9.4: Cisplatin Discovery and Mode of Action", Chemistry LibreTexts. Available at: [Link]
-
"Understanding Cisplatin Pharmacokinetics and Toxicodynamics to Predict and Prevent Kidney Injury", National Center for Biotechnology Information (NIH). Available at: [Link]
-
"Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy", Oriental Journal of Chemistry. Available at: [Link]
-
"CellTiter-Glo® Luminescent Cell Viability Assay Protocol", Promega. Available at: [Link]
-
"CellTiter-Glo® 2.0 Cell Viability Assay", Promega. Available at: [Link]
-
"Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design", Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Understanding Cisplatin Pharmacokinetics and Toxicodynamics to Predict and Prevent Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. japsonline.com [japsonline.com]
- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.jp]
- 6. promega.co.jp [promega.co.jp]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Personal protective equipment for handling 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine
As application scientists, we must recognize that handling 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine (CAS 477855-21-3) requires moving beyond basic laboratory hygiene into targeted High-Potency Active Pharmaceutical Ingredient (HPAPI) protocols. This compound is a highly potent derivative of the 4-anilinoquinazoline class, utilized primarily as a Tyrosine Kinase Inhibitor (TKI) in advanced drug development and oncology research.
To ensure absolute safety and operational integrity, laboratory personnel must understand not just what Personal Protective Equipment (PPE) to wear, but the underlying biochemical causality that dictates these stringent requirements.
The Causality of Hazard: Why Standard PPE is Insufficient
The severe hazard profile of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is a direct consequence of its mechanism of action. The 4-anilinoquinazoline scaffold is designed to act as an ATP-mimetic. The N1 atom of the quinazoline ring forms a critical, high-affinity hydrogen bond with the Met793 residue located in the hinge region of the Epidermal Growth Factor Receptor (EGFR) kinase domain .
By competitively blocking ATP binding, this compound halts receptor autophosphorylation, effectively shutting down the downstream RAS/RAF/MEK and PI3K/AKT signaling pathways . While this is desirable for halting tumor proliferation, accidental occupational exposure (via inhalation of micro-powders or transdermal absorption) systemically inhibits these exact pathways in the researcher. Because basal EGFR signaling is fundamental to epithelial tissue maintenance and embryonic development, exposure manifests as severe mucosal/skin irritation (GHS H315), irreversible eye damage (GHS H318), and reproductive toxicity/teratogenicity (GHS H361) .
Fig 1: 4-Anilinoquinazoline mechanism linking EGFR inhibition to clinical hazards.
Quantitative Hazard Profile & Logistical Requirements
To translate these biological risks into laboratory logistics, we must align the compound's physicochemical properties with its Global Harmonized System (GHS) classifications. Summarized below is the operational matrix for safe handling.
Table 1: Quantitative Hazard Profile & Logistical Requirements
| Parameter | Classification / Value | Operational Mitigation |
| Chemical Class | 4-Anilinoquinazoline | Handle strictly as a High-Potency API (HPAPI). |
| Target Affinity (IC50) | Sub-micromolar (<100 nM) | Microgram exposures are biologically active; zero-tolerance for aerosolization. |
| Acute Toxicity | GHS H302 (Harmful if swallowed) | Strict prohibition of eating/drinking; face shield required during liquid transfers. |
| Tissue Damage | GHS H315 (Skin), H318 (Eye) | Minimum 0.12 mm Nitrile gloves (double-gloved); tight-fitting splash goggles. |
| Systemic/Reproductive | GHS H361, H373 | Class II Type B2 Biosafety Cabinet (BSC) or Powder Hood mandatory for solid handling. |
| Environmental | GHS H400, H411 (Aquatic Tox) | Zero-drain policy; all liquid waste must be captured for high-temp incineration. |
Operational Plan: Step-by-Step Methodologies
The following protocols are designed as self-validating systems. By integrating visual and physical confirmation steps, researchers can ensure that the containment of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is never compromised.
Protocol 1: PPE Donning and Solid Weighing
Because the compound is a fine, highly electrostatic powder, the primary risk during weighing is invisible aerosolization.
-
Environmental Validation: Verify that the Class II BSC or specialized powder weighing hood has an inward face velocity of at least 0.4–0.5 m/s. Self-Validation: Check the digital magnehelic gauge before opening the sash.
-
PPE Donning:
-
Don a disposable, fluid-resistant Tyvek lab coat (woven cotton coats are prohibited as they trap toxic dust).
-
Apply double nitrile gloves. The inner glove goes under the Tyvek cuff; the outer glove (extended cuff, >0.12 mm thickness) goes over the cuff to create a continuous seal.
-
Wear tightly sealed, non-vented chemical splash goggles.
-
-
Static Mitigation: Inside the BSC, use an anti-static bar or a zero-stat ionizing gun on the weighing spatula and anti-static weigh boat. Causality: The lipophilic nature of the quinazoline core makes it highly prone to static cling; neutralizing the charge prevents the powder from "jumping" and contaminating the researcher's gloves or the hood's airflow.
-
Transfer: Weigh the required mass (e.g., for a 10 mM stock solution) using a micro-spatula. Cap the source bottle immediately.
Protocol 2: Solubilization and Containment
Never remove dry 4-anilinoquinazoline powder from the BSC. It must be solubilized into a liquid stock first to eliminate inhalation risks.
-
Solvent Addition: Add 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) directly to the weigh boat or vial inside the BSC.
-
Dissolution: Pipette gently to dissolve. Causality: The 6,7-dimethoxy-4-quinazolinamine core is highly hydrophobic. Attempting to dissolve this directly in aqueous buffers will result in hazardous, invisible micro-particulates floating in suspension. DMSO ensures complete molecular solvation.
-
Visual Validation: Hold the vial against a light source inside the hood. The solution must be completely transparent with no refractive particulates.
-
Doffing: Seal the stock vial tightly. Wipe the exterior of the vial with a 70% ethanol wipe. Remove your outer contaminated gloves inside the BSC and dispose of them in the designated biohazard/chemical waste bin before removing the sealed vial from the hood.
Protocol 3: Spill Response and Disposal Plan
Due to its severe aquatic toxicity (H400/H411), 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine cannot enter standard wastewater systems.
-
Powder Spill Response: If powder spills inside the hood, do not sweep it . Sweeping aerosolizes the API. Instead, gently cover the spill with absorbent laboratory pads. Dampen the pads with a 10% DMSO in ethanol solution or a 1% Sodium Dodecyl Sulfate (SDS) solution. Causality: SDS acts as a surfactant that effectively traps and solubilizes the lipophilic quinazoline core, preventing it from becoming airborne during cleanup.
-
Surface Decontamination: After removing the pads, wipe the BSC surface three times: first with 1% SDS, followed by two passes with 70% ethanol to remove surfactant residue.
-
Liquid Waste Segregation: Collect all DMSO stock solutions, aqueous experimental dilutions, and first-pass cell culture media containing the inhibitor into a sealed, clearly labeled "Toxic Chemical Waste - Kinase Inhibitor" high-density polyethylene (HDPE) carboy.
-
Final Disposal: Transfer the sealed solid waste (gloves, weigh boats, Tyvek suits) and liquid carboys to your Environmental Health and Safety (EHS) department for high-temperature incineration (>1000°C) by a certified hazardous waste contractor.
References
-
Stamos J, Sliwkowski MX, Eigenbrot C. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry.[Link]
-
Sabir, et al. "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities." Pharmaceuticals.[Link]
-
Chen, et al. "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry.[Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
